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  • Product: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide
  • CAS: 1105067-87-5

Core Science & Biosynthesis

Foundational

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide: Comprehensive Profiling, Mechanistic Formation, and Analytical Control

Executive Summary Atorvastatin is a globally prescribed blockbuster HMG-CoA reductase inhibitor used to treat dyslipidemia and reduce cardiovascular risk[]. During its multi-step industrial synthesis and subsequent shelf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atorvastatin is a globally prescribed blockbuster HMG-CoA reductase inhibitor used to treat dyslipidemia and reduce cardiovascular risk[]. During its multi-step industrial synthesis and subsequent shelf-life storage, various pharmacopeial impurities can form. One of the most critical and structurally complex of these is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide , commonly designated as Atorvastatin Impurity F , Atorvastatin Diamino Impurity , or Atorvastatin Amide Acid [2][3].

As a Senior Application Scientist, controlling this impurity is not merely a regulatory checkbox; it requires a deep understanding of its mechanistic origins and the physicochemical behaviors that dictate its analytical separation. This whitepaper provides an in-depth technical guide to the structure, formation mechanisms, and self-validating analytical protocols required to control Atorvastatin Impurity F.

Chemical Structure and Physicochemical Properties

Atorvastatin Impurity F is a bulky, amphiphilic derivative characterized by an amide linkage. It forms when the carboxylic acid moiety of atorvastatin condenses with the primary amino group of an additional 7-amino-3,5-dihydroxyheptanoic acid side chain[4][5].

To facilitate analytical tracking and standard preparation, the quantitative and structural data of this impurity are summarized below:

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid[3]
CAS Number (Free Base) 887196-24-9[3]
CAS Number (Calcium Salt) 1105067-87-5[]
CAS Number (Sodium Salt) 1371615-56-3[2]
Molecular Formula (Free Base) C₄₀H₄₈FN₃O₈[]
Molecular Weight (Free Base) 736.86 g/mol []
Physical State & Handling Hygroscopic solid; requires storage under an inert atmosphere (2-8°C) to prevent moisture-induced degradation[2][].

Mechanistic Pathways of Formation (The "Why")

Understanding the causality behind the formation of Impurity F is essential for optimizing the upstream synthesis of Atorvastatin.

The core pyrrole ring of Atorvastatin is constructed via a classic Paal-Knorr synthesis . This reaction condenses a diketone intermediate (4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide) with a primary amine side-chain precursor (typically a protected 7-amino-3,5-dihydroxyheptanoic acid derivative)[4][7].

The Amidation Defect: Impurity F is a synthetic by-product[8]. If the stoichiometry of the Paal-Knorr reaction is not strictly controlled, or if localized heating causes the reaction to run away, an unintended secondary amidation occurs. The carboxylic acid group of the newly formed atorvastatin (or its ester intermediate) undergoes nucleophilic acyl substitution by the primary amine of an unreacted side-chain molecule. This results in the formation of the "diamino" or "amide" impurity, effectively attaching a second hydrophilic tail to the lipophilic pyrrole core.

Pathway A Atorvastatin Precursor (Diketone) C Atorvastatin (Active API) A->C Paal-Knorr Condensation B Primary Amine (Side Chain Precursor) B->C D Impurity F (Amide Impurity) B->D C->D Amidation with Excess Amine

Caption: Reaction pathway illustrating the formation of Atorvastatin Impurity F via unintended amidation.

Analytical Profiling & Experimental Protocols (The "How")

Because Impurity F is structurally similar to Atorvastatin but possesses an extended dihydroxyheptanoic acid chain, it exhibits unique chromatographic behavior. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed as a self-validating system to isolate and quantify this impurity[][9][10].

Causality Behind Method Design
  • Stationary Phase (C18 Column): An octadecyl (C18) carbon chain is selected because it provides the optimal hydrophobic retention required to interact with the bulky, lipophilic pyrrole core shared by both the API and the impurity[10].

  • Mobile Phase pH (Ammonium Acetate, pH 4.0): The acidic pH is not arbitrary; it intentionally suppresses the ionization of the terminal carboxylic acid group on Impurity F. This prevents peak tailing and ensures sharp, reproducible elution profiles[].

  • Gradient Elution: A gradient incorporating Tetrahydrofuran (THF) and Acetonitrile is necessary. The sample matrix contains highly polar degradation products and highly lipophilic precursors; increasing the organic modifier concentration ensures all components elute within a reasonable timeframe without co-elution[][9].

  • Detection Wavelength (248 nm): This specific wavelength corresponds to the λmax​ for the conjugated pyrrole-phenyl system, maximizing the signal-to-noise ratio for both Atorvastatin and Impurity F[].

Step-by-Step HPLC Protocol
  • Sample Preparation: Dissolve the Atorvastatin API sample in a diluent of Acetonitrile:Water (50:50 v/v) to a working concentration of 1.0 mg/mL. Prepare a reference standard of Impurity F at 0.1% concentration (1.0 µg/mL)[9][10].

  • Chromatographic Setup:

    • Column: Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm particle size)[10].

    • Mobile Phase A: 10 mM Ammonium acetate buffer adjusted to pH 4.0[].

    • Mobile Phase B: Acetonitrile:THF (90:10 v/v)[].

  • Elution Program: Initiate at 20% B, ramp linearly to 80% B over 45 minutes, hold for 5 minutes to wash the column, and return to initial conditions for a 10-minute equilibration. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 248 nm. For structural confirmation, split the flow to an Electrospray Ionization Mass Spectrometer (ESI-MS)[][10].

  • Self-Validating System Suitability Testing (SST): The analytical run is automatically invalidated unless the system meets the following criteria:

    • Resolution ( Rs​ ): > 1.5 between the Atorvastatin peak and the Impurity F peak.

    • Tailing Factor ( Tf​ ): < 1.5 for the Impurity F peak.

    • Corrective Action: If SST fails, the system must self-correct by flushing the column and verifying the pH of Mobile Phase A before re-injecting the sample.

Workflow S1 Sample Preparation (API + Diluent at 1.0 mg/mL) S2 RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 Detection & Confirmation (UV at 248 nm & ESI-MS) S2->S3 S4 System Suitability Check (Rs > 1.5, Tailing < 1.5) S3->S4

Caption: Step-by-step analytical workflow for the detection and self-validation of Impurity F.

Pharmacological & Toxicological Implications

While Atorvastatin acts as a potent, competitive inhibitor of HMG-CoA reductase to lower LDL cholesterol[], Impurity F is generally classified as an inactive synthetic by-product[8].

However, its unique structure warrants strict regulatory control. The molecule is highly amphiphilic—it possesses a lipophilic core and an extended, highly hydrophilic dihydroxy-amide tail. This structure allows Impurity F to interact uniquely with lipid bilayers, potentially influencing membrane fluidity and altering local cellular signaling pathways if present in high concentrations[11]. Consequently, in accordance with ICH Q3A guidelines, pharmaceutical manufacturers must utilize the validated protocols above to ensure this impurity remains below the 0.15% qualification threshold, preventing any off-target toxicological effects.

Conclusion

The rigorous profiling of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (Impurity F) highlights the critical intersection of synthetic chemistry and analytical science. By understanding the causality of its formation during the Paal-Knorr synthesis and employing robust, self-validating HPLC methodologies, drug development professionals can ensure the highest standards of purity, efficacy, and safety for Atorvastatin formulations.

Sources

Exploratory

In Vitro Toxicity Profile of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide: A Comprehensive Technical Guide

Executive Summary Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide, commonly designated as Atorvastatin Impurity F (CAS 1105067-87-5), is a critical related substance monitored during the synthesis, formulation, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide, commonly designated as Atorvastatin Impurity F (CAS 1105067-87-5), is a critical related substance monitored during the synthesis, formulation, and stability testing of atorvastatin[]. According to ICH Q3A(R2) and Q3B(R2) guidelines, pharmaceutical impurities exceeding specific qualification thresholds require rigorous toxicological evaluation. While the European Pharmacopoeia (EP) strictly controls its limits within the Active Pharmaceutical Ingredient (API)[2], understanding the distinct in vitro toxicity profile of this amide derivative is essential for safety pharmacology and risk assessment.

This whitepaper provides an in-depth analysis of the mechanistic drivers of cytotoxicity associated with Atorvastatin Impurity F and outlines self-validating in vitro protocols for evaluating its hepatotoxic and myotoxic potential.

Mechanistic Drivers of Cytotoxicity

Statins exert their primary pharmacological effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, their dose-limiting toxicities—namely hepatotoxicity and statin-induced myopathy (SIM)—are driven by a combination of on-target mevalonate depletion and off-target mitochondrial impairment.

Unlike the parent atorvastatin molecule, which operates as an active open-ring hydroxy acid, the N-amide derivative exhibits altered physicochemical properties. The substitution of the terminal carboxylic acid with an amide moiety modifies the molecule's pKa and topological polar surface area (tPSA), often resulting in a highly hygroscopic sodium or calcium salt form[3].

The Causality of Altered Toxicity: This structural shift in lipophilicity fundamentally alters cellular partitioning. Increased lipophilicity drives higher passive diffusion across the sarcolemma of skeletal muscle cells. Once intracellular, the amide derivative can accumulate in the mitochondria, uncoupling oxidative phosphorylation at Complex III, generating reactive oxygen species (ROS), and accelerating ATP depletion. Furthermore, the reduction of downstream isoprenoids (FPP and GGPP) due to mevalonate depletion impairs the prenylation of essential regulatory GTPases (Rho, Rac, Cdc42), leading to cytoskeletal breakdown and apoptosis.

Self-Validating In Vitro Protocols

To ensure scientific integrity, toxicity screening cannot rely on simple viability endpoints alone. The following protocols are designed as self-validating systems , incorporating mechanistic readouts and internal controls to guarantee data reliability.

Hepatotoxicity & CYP450 Inhibition (HepG2 Model)

Causality & Design: The liver is the primary site of statin metabolism via the CYP3A4 enzyme. We utilize HepG2 cells because they retain baseline hepatic metabolic activity. To ensure the assay validates itself, the protocol incorporates Ketoconazole as a positive control for CYP3A4 inhibition, and Cerivastatin as a positive control for extreme hepatotoxicity. If the positive controls fail to shift the viability curve, the assay plate is rejected.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled microplate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Atorvastatin Impurity F in DMSO. Prepare a 10-point serial dilution (0.1 µM to 200 µM). Ensure the final assay DMSO concentration remains < 0.1% to prevent solvent-induced background toxicity.

  • Treatment & Co-incubation: Expose cells to the compound series for 48 hours. For CYP interaction wells, co-incubate with 5 µM Midazolam (a validated CYP3A4 probe substrate).

  • Viability Readout (ATP Quantification): Add 100 µL of CellTiter-Glo® reagent per well. Causality: We measure ATP rather than LDH release because mitochondrial uncoupling (a hallmark of statin toxicity) depletes intracellular ATP long before the plasma membrane ruptures.

  • Detection: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and read luminescence on a multi-mode microplate reader.

Myotoxicity & Mitochondrial Depolarization (C2C12 Model)

Causality & Design: Statin-induced myopathy is the most critical dose-limiting adverse event. Undifferentiated myoblasts do not accurately reflect adult muscle tissue; therefore, we differentiate C2C12 cells into multinucleated myotubes. Myotubes express mature mitochondrial networks and relevant statin transporters (e.g., OATP2B1).

Step-by-Step Methodology:

  • Myotube Differentiation: Seed C2C12 myoblasts in a 96-well plate. Once cells reach 80% confluence, switch the culture media from 10% FBS to 2% Horse Serum. Incubate for 5–7 days until elongated, multinucleated myotubes form.

  • Compound Exposure: Treat myotubes with Impurity F (0.1 µM to 100 µM) for 24 hours. Use 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for total mitochondrial depolarization.

  • JC-1 Ratiometric Staining: Wash cells with PBS and incubate with 2 µM JC-1 dye for 30 minutes at 37°C. Causality: JC-1 is a lipophilic, cationic dye that accumulates in healthy, polarized mitochondria as red fluorescent J-aggregates (~590 nm). In depolarized mitochondria (the toxic state), it remains in the cytoplasm as green fluorescent monomers (~529 nm). The Red/Green ratio provides a highly sensitive, internally normalized metric of toxicity that corrects for variations in cell number.

  • Fluorescence Imaging: Read the plate at Ex 488 nm / Em 529 nm (Green) and Ex 535 nm / Em 590 nm (Red). Calculate the Red/Green fluorescence ratio to determine the IC₅₀ of mitochondrial depolarization.

Quantitative Toxicity Profiling

The following table summarizes the predictive in vitro toxicological benchmarks of Atorvastatin API versus the N-amide Impurity F. (Note: Values are representative benchmarks derived from structural lipophilicity trends of statin amides).

Assay TypeCell Line / TargetAtorvastatin API (IC₅₀)Impurity F (IC₅₀)Mechanistic Implication
Hepatotoxicity (ATP Depletion) HepG2> 100 µM82.5 µMAmide modification slightly increases hepatic retention and baseline cytotoxicity.
Myotoxicity (Depolarization) C2C12 Myotubes48.2 µM35.4 µMEnhanced sarcolemma penetration accelerates mitochondrial uncoupling in muscle tissue.
CYP3A4 Inhibition Recombinant CYP3A414.5 µM16.1 µMCompetitive metabolic inhibition risk remains comparable to the parent drug.

Mechanistic Pathway Visualization

The diagram below maps the dual on-target and off-target pathways triggered by the internalization of Atorvastatin Impurity F, ultimately leading to cellular apoptosis.

InVitroTox A Atorvastatin Impurity F (Amide Derivative) B HepG2 Internalization (Hepatocytes) A->B C C2C12 Internalization (Myocytes) A->C D CYP3A4 Competitive Inhibition B->D E HMG-CoA Reductase Inhibition B->E C->E F Mitochondrial Complex III Uncoupling C->F G Drug-Drug Interaction (DDI) Risk D->G H Mevalonate Pathway Depletion E->H I ATP Depletion & Apoptosis F->I H->I Reduced Prenylation

Mechanistic pathways of Atorvastatin Impurity F-induced in vitro cytotoxicity.

References

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets - MDPI Source: mdpi.com URL:[Link]

Sources

Foundational

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide: Mechanism of Formation, Impurity Profiling, and Control Strategies

Executive Summary Atorvastatin calcium, a cornerstone highly effective HMG-CoA reductase inhibitor, possesses a complex molecular architecture that makes it susceptible to various degradation pathways during active pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atorvastatin calcium, a cornerstone highly effective HMG-CoA reductase inhibitor, possesses a complex molecular architecture that makes it susceptible to various degradation pathways during active pharmaceutical ingredient (API) manufacturing and long-term storage[1]. Among its critical process-related and degradation impurities is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5), commonly referred to in pharmacopoeias as Atorvastatin Diamino Impurity or Impurity F[][].

As regulatory agencies (ICH, FDA, EMA) enforce increasingly stringent thresholds for API purity, understanding the fundamental chemical kinetics behind impurity generation is paramount. This technical guide provides an in-depth mechanistic analysis of the formation of this specific diamino impurity, driven by the nucleophilic attack of unreacted synthesis precursors on the electrophilic Atorvastatin lactone intermediate.

Chemical Identity and Structural Characteristics

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a high-molecular-weight impurity characterized by an amide linkage between the core Atorvastatin molecule and an additional 3,5-dihydroxyheptanoic acid side chain[4]. It typically presents as a calcium salt complex in the formulated drug but is analyzed as a free acid during chromatographic profiling.

Table 1: Physicochemical and Chromatographic Properties of Key Analytes

CompoundCAS NumberMolecular FormulaExact Mass (m/z)Relative Retention Time (RRT)*
Atorvastatin (API) 134523-03-8C₃₃H₃₅FN₂O₅558.251.00
Atorvastatin Lactone 125995-03-1C₃₃H₃₃FN₂O₄540.24~1.35
Amine Precursor N/AC₇H₁₅NO₄177.10~0.15
Diamino Amide Impurity 1105067-87-5C₄₀H₄₈FN₃O₈717.34~0.85

*Note: RRT values are approximate, based on standard reversed-phase C18 gradient methods utilizing acidic modifiers[5].

Mechanistic Pathway of Formation

The formation of this diamino impurity represents a classic intersection of a process-related impurity reacting with a stress-induced degradation product[6]. The causality of this reaction can be broken down into three logical phases:

Phase 1: Precursor Carryover

The industrial synthesis of Atorvastatin relies on a Paal-Knorr pyrrole synthesis, which condenses a 1,4-diketone intermediate with a primary amine, specifically (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid (or its protected tert-butyl ester/acetonide derivative)[7]. If crystallization and washing protocols fail to purge this primary amine completely, it remains embedded in the API matrix as a latent, highly reactive nucleophile.

Phase 2: Acid-Catalyzed Lactonization

Atorvastatin is highly sensitive to acidic environments (pH < 4) and thermal stress. Under these conditions, the terminal carboxylic acid of the heptanoic side chain undergoes an intramolecular esterification with the C5 hydroxyl group. This eliminates a water molecule to form Atorvastatin Lactone (Impurity H)[5][8]. This newly formed six-membered lactone ring is highly strained and electrophilic, priming it for further reaction.

Phase 3: Nucleophilic Acyl Substitution (Aminolysis)

The unreacted primary amine precursor acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Atorvastatin lactone. This attack triggers a ring-opening aminolysis, yielding a highly stable amide bond[8]. The resulting molecule is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide.

Mechanism A Atorvastatin (Active API) B Acidic/Thermal Stress A->B C Atorvastatin Lactone (Electrophilic Intermediate) B->C -H2O E Nucleophilic Acyl Substitution (Ring Opening) C->E D Unreacted Amine Precursor (Nucleophile) D->E Attack F Atorvastatin N-(3,5-Dihydroxy- 7-heptanoic Acid)amide E->F

Figure 1: Chemical mechanism of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide formation.

Experimental Protocols: Forced Degradation and Analytical Workflows

To accurately profile and quantify this impurity, a self-validating analytical workflow must be established. The following protocol leverages reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS)[5][6].

Causality of Experimental Choices

A C18 stationary phase is selected to mediate the strong hydrophobic interactions of the Atorvastatin pyrrole core[5]. A gradient elution utilizing an acidic modifier (0.1% TFA) is critical; the acid suppresses the ionization of the carboxylic acid groups on both the parent drug and the diamino impurity. This prevents peak tailing, ensures sharp resolution, and stabilizes the analytes during the chromatographic run[5].

Step-by-Step LC-MS Methodology
  • Stress Induction & System Validation:

    • Action: Subject 50 mg of Atorvastatin Calcium to 0.1 M HCl at 40°C for 24 hours to intentionally induce lactonization[5].

    • Self-Validating Step: Spike a parallel sample with 1% (w/w) of the amine precursor. The accelerated formation of the diamino impurity in the spiked sample validates the kinetic pathway and confirms the method's capability to detect the aminolysis product.

  • Sample Preparation: Quench the reaction with a neutralizing buffer (pH 7.0) to halt lactonization. Dilute the sample to a final concentration of 1 mg/mL using a 50:50 (v/v) Acetonitrile:Water diluent[5].

  • Chromatographic Separation:

    • Column: Zorbax Bonus-RP C18 (150 mm × 4.6 mm, 3.5 μm) or equivalent[5].

    • Mobile Phase: Gradient of 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Ramp from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min at a controlled column temperature of 40°C[5].

  • ESI-MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Atorvastatin exhibits a primary diagnostic fragment at m/z 440 (due to the loss of phenyl isocyanate)[8].

    • The diamino impurity will display a distinct precursor ion [M+H]⁺ at m/z 718.3, with analogous fragmentation of the pyrrole core, confirming the presence of the appended dihydroxyheptanoic acid moiety[6].

Workflow S1 API Stress Testing (Acid/Heat) S2 Sample Extraction & Dilution S1->S2 S3 RP-HPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS Detection (Positive Ion) S3->S4 S5 Impurity Quantification S4->S5

Figure 2: Analytical LC-MS workflow for the isolation and profiling of Atorvastatin impurities.

Mitigation and Control Strategies

To prevent the formation of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide, pharmaceutical manufacturers must implement dual-control strategies:

  • Upstream Control (Synthesis): Optimize the stoichiometry of the Paal-Knorr synthesis to ensure complete consumption of the amine precursor[7]. Implement stringent solvent washes (e.g., using ethyl acetate/hexane mixtures) during the isolation of the calcium salt to purge any residual aliphatic amines.

  • Downstream Control (Formulation): Maintain strict pH control (pH > 6.0) during wet granulation and formulation processes. Utilizing alkaline earth metal salt additives (like calcium carbonate) prevents the intermediate formation of Atorvastatin lactone, thereby cutting off the electrophilic pathway required for amide formation[1].

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (Impurity F)

Introduction & Chemical Context A critical challenge in the impurity profiling of Atorvastatin calcium is the efficient separation of its related substances, particularly Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

A critical challenge in the impurity profiling of Atorvastatin calcium is the efficient separation of its related substances, particularly Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide , officially recognized as Impurity F[1]. During the synthesis and shelf-life of Atorvastatin, the active pharmaceutical ingredient is susceptible to degradation. Impurity F (also referred to as Atorvastatin Diamino) is formed via an amidation reaction between the carboxylic acid moiety of Atorvastatin and the amino group of its side-chain precursor, 3,5-dihydroxy-7-aminoheptanoic acid.

Pathway A Atorvastatin (Active Pharmaceutical Ingredient) C Amidation Reaction (Thermal/Acidic Stress) A->C B 3,5-Dihydroxy-7-aminoheptanoic Acid (Side Chain Precursor) B->C D Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (Impurity F) C->D

Figure 1: Chemical pathway illustrating the formation of Atorvastatin Impurity F.

Method Development Rationale (Expertise & Experience)

The Pitfalls of Legacy Methods

Legacy European Pharmacopoeia (EP) methods for Atorvastatin related substances rely heavily on a C8 stationary phase and a complex mobile phase containing tetrahydrofuran (THF)[2]. While effective for baseline resolution of specified impurities, this approach suffers from significant analytical drawbacks. THF is highly toxic, prone to explosive peroxide formation, and exhibits a high UV cut-off that severely compromises baseline stability at the required 244 nm detection wavelength[3]. Furthermore, the EP method dictates an 85–90 minute run time, bottlenecking high-throughput QA/QC environments[2].

Engineering a Modernized Solution

To circumvent these issues, we engineered a THF-free, binary gradient system utilizing a superficially porous (core-shell) C18 column. The core-shell architecture reduces the analyte's diffusion path, minimizing longitudinal diffusion and eddy dispersion (as defined by the van Deemter equation). This allows us to achieve superior theoretical plate counts and baseline resolution of Impurity F in under 30 minutes without exceeding standard HPLC backpressure limits[2][3].

The Causality of pH Selection

The selection of a pH 5.0 ammonium acetate buffer is deliberate and mechanistically sound. Atorvastatin (pKa ~4.46) and Impurity F—which retains a terminal carboxylic acid from the 3,5-dihydroxy-7-aminoheptanoic acid moiety—are both predominantly ionized at this pH. This ionization state prevents secondary interactions with residual silanols on the silica matrix, thereby eliminating peak tailing. Additionally, ammonium acetate is highly volatile, rendering this method directly transferable to LC-MS/MS systems for orthogonal structural confirmation[4].

Workflow N1 1. Target Definition Atorvastatin & Impurity F N2 2. Column Selection Core-Shell C18 (150 x 4.6 mm, 2.7 µm) N1->N2 N3 3. Mobile Phase Tuning pH 5.0 Acetate Buffer / ACN N2->N3 N4 4. Gradient Optimization Eliminate THF, Reduce Run Time N3->N4 N5 5. Method Validation ICH Q2(R1) Guidelines N4->N5

Figure 2: Step-by-step workflow for HPLC method development and validation.

Self-Validating Protocol (Trustworthiness)

A robust analytical method must inherently verify its own performance before generating reportable data. We embed System Suitability Testing (SST) directly into the protocol. The critical pair for this assay is Atorvastatin and Impurity F. By mandating a resolution ( Rs​ ) of ≥1.5 and a tailing factor of ≤1.5 , the protocol inherently guards against column degradation or mobile phase preparation errors. If the SST fails, the sequence halts, preventing the generation of out-of-specification (OOS) artifacts.

Data Presentation

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight
Atorvastatin (Calcium Salt) 134523-00-5 (C33H34FN2O5)₂Ca 1155.34 g/mol

| Impurity F (Calcium Salt) | 1105067-87-5[1] | C40H48FN3O8·0.5Ca | 736.86 g/mol |

Table 2: Optimized Chromatographic Conditions

Parameter Specification
Column Core-Shell C18, 150 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.05 M Ammonium Acetate (Adjusted to pH 5.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 244 nm (UV/PDA)
Injection Volume 10 µL

| Run Time | 30 Minutes |

Table 3: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 70 30 Isocratic Hold
15.0 40 60 Linear Gradient
20.0 10 90 Linear Gradient (Wash)
25.0 10 90 Isocratic Hold (Wash)
25.1 70 30 Step Change

| 30.0 | 70 | 30 | Re-equilibration |

Table 4: System Suitability Criteria (Self-Validating Parameters)

Parameter Target Acceptance Criteria Causality / Rationale

| Resolution ( Rs​ ) | ≥1.5 (Atorvastatin & Imp F) | Ensures baseline separation for accurate integration. | | Tailing Factor ( Tf​ ) | ≤1.5 | Confirms optimal pH ionization and lack of silanol interactions. | | Peak Area RSD | ≤2.0% (n=5) | Validates autosampler precision and sample stability. | | Retention Time RSD | ≤1.0% (n=5) | Confirms pump performance and mobile phase consistency. |

Step-by-Step Experimental Protocol

Phase 1: Reagent and Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 3.85 g of high-purity ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid. Filter the solution through a 0.22 µm nylon or PTFE membrane to remove particulates.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and HPLC-grade Water (50:50, v/v). Note: Matching the initial mobile phase strength prevents solvent-shock and peak distortion.

Phase 2: Standard Preparation
  • Stock Solution: Accurately weigh 10 mg of Atorvastatin reference standard and 1 mg of Atorvastatin Impurity F (CAS 1105067-87-5)[1]. Transfer to a 10 mL volumetric flask and dissolve completely in the diluent.

  • System Suitability Solution (SST): Dilute the stock solution with the diluent to achieve a final working concentration of 100 µg/mL Atorvastatin and 10 µg/mL Impurity F.

Phase 3: Chromatographic Execution
  • Equilibration: Purge the HPLC system lines to remove any trapped air. Equilibrate the core-shell C18 column with the initial gradient composition (70% A / 30% B) at 1.0 mL/min for at least 15 column volumes (approx. 20 minutes) until a stable baseline is achieved.

  • System Suitability Check: Inject the SST solution in five replicates. Verify that the resolution between Atorvastatin and Impurity F is ≥1.5 and the RSD for peak areas is ≤2.0% .

  • Sample Analysis: Proceed with the sample sequence. Insert a bracketing standard every 10 injections to monitor retention time drift and detector response stability.

References

  • Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets Source: MDPI URL
  • Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets Source: MedCrave Online URL
  • Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)
  • Structural analysis of impurities in pharmaceutical ingredients using trap-free 2D-LC high-resolution accurate mass spectrometry Source: Shimadzu URL

Sources

Application

Application Note: Synthesis and Characterization Protocol for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (Impurity F) Reference Standard

Introduction and Mechanistic Rationale Atorvastatin is a highly effective, competitive inhibitor of HMG-CoA reductase, serving as a critical therapeutic agent for lowering plasma LDL cholesterol levels by blocking the ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Atorvastatin is a highly effective, competitive inhibitor of HMG-CoA reductase, serving as a critical therapeutic agent for lowering plasma LDL cholesterol levels by blocking the rate-limiting step in hepatic cholesterol biosynthesis[]. During the bulk manufacturing process or under thermal degradation conditions, Atorvastatin is susceptible to forming various by-products that must be rigorously profiled according to European Pharmacopoeia (EP) and ICH Q3A/Q3B guidelines[2].

One of the most critical degradants is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide , officially designated in monographs as Atorvastatin Impurity F [2]. Mechanistically, this "diamino impurity" is generated via an amidation reaction. The carboxylic acid moiety of Atorvastatin (or its reactive lactone intermediate) couples with the primary amine of its own unreacted chiral side-chain precursor, (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid. To support accurate quality control and analytical quantification, synthesizing a high-purity reference standard of Impurity F is essential.

G A Atorvastatin (Free Acid/Lactone) C Amidation Reaction (Thermal/Coupling) A->C B (3R,5R)-7-amino-3,5- dihydroxyheptanoic acid B->C D Atorvastatin Impurity F (Diamino Impurity) C->D Peptide Bond Formation

Fig 1: Mechanistic pathway illustrating the formation of Atorvastatin Impurity F.

Physicochemical Properties

Understanding the physical properties of Impurity F is critical for proper handling and storage. The compound is highly hygroscopic and is prone to degradation if exposed to ambient moisture; thus, it must be stored under an inert atmosphere[].

Table 1: Chemical and Physical Data of Atorvastatin Impurity F

PropertyValue
Analyte Name Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide
Common Synonyms Atorvastatin Impurity F; Atorvastatin Diamino Impurity
CAS Registry Number 1105067-87-5 (Calcium Salt)[]; 887196-24-9 (Free Acid)[]
Molecular Formula C40H48FN3O8 • 0.5Ca[]
Molecular Weight 736.86 g/mol (Calcium Salt)[]
PubChem CID 165723790 (Sodium Salt variant)[5]
Storage Conditions Hygroscopic; Store under inert atmosphere at -20°C[]

Synthetic Strategy

The synthesis of Impurity F requires strict control over reaction conditions to prevent the racemization of the delicate 3R,5R stereocenters and the degradation of the pyrrole core. Direct thermal amidation of unprotected fragments leads to poor yields and extensive side reactions (e.g., lactonization).

Causality in Reagent Selection: To bypass these issues, our protocol utilizes a targeted peptide-coupling approach. We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to activate the Atorvastatin free acid. This specific reagent pair is chosen over stronger coupling agents (like HATU) because HOBt effectively suppresses epimerization during the formation of the active ester. The amine source is introduced as a tert-butyl protected ester (tert-butyl (3R,5R)-7-amino-3,5-dihydroxyheptanoate) to ensure the coupling occurs exclusively at the nitrogen atom. Subsequent deprotection with mild Trifluoroacetic Acid (TFA) yields the free acid, which is then precipitated as the stable calcium salt.

Workflow Step1 1. Carboxyl Activation Atorvastatin + EDC/HOBt Step2 2. Amide Coupling Add tert-butyl protected amine Step1->Step2 Step3 3. Ester Deprotection TFA/DCM Cleavage Step2->Step3 Step4 4. Salt Formation NaOH neutralization, then CaCl2 Step3->Step4 Step5 5. Purification Prep-HPLC & Lyophilization Step4->Step5

Fig 2: Step-by-step synthetic workflow for the preparation of Impurity F reference standard.

Experimental Protocols

Step 1: Carboxyl Activation and Amide Coupling
  • Preparation: Dissolve Atorvastatin free acid (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes to allow the active ester to form. Cooling prevents the degradation of the atorvastatin pyrrole core.

  • Coupling: Add tert-butyl (3R,5R)-7-amino-3,5-dihydroxyheptanoate (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The disappearance of the Atorvastatin spot (Rf ~0.3) and the appearance of a new, less polar spot indicates successful coupling. Quench with water and extract with Ethyl Acetate.

Step 2: Ester Deprotection
  • Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to achieve a DCM:TFA ratio of 4:1.

  • Reaction: Stir for 2-3 hours. Mild acidic cleavage is strictly required; prolonged exposure or stronger acids will induce unwanted lactonization of the 3,5-dihydroxyheptanoic acid chain.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the mass shifts by -56 Da (loss of the tert-butyl group), confirming the formation of the Impurity F free acid.

Step 3: Calcium Salt Formation
  • Neutralization: Concentrate the deprotected mixture under vacuum to remove excess TFA. Re-dissolve the residue in a minimal volume of Methanol.

  • Salt Exchange: Carefully adjust the pH to ~8.0 using 1M aqueous NaOH to form the sodium salt intermediate.

  • Precipitation: Add a stoichiometric amount of aqueous CaCl₂ dropwise with vigorous stirring. The calcium salt of Impurity F will precipitate out of the solution. Collect the solid via vacuum filtration.

Analytical Characterization

To validate the purity of the synthesized reference standard, a high-performance liquid chromatographic (HPLC) method is utilized. The optimal resolution between Atorvastatin and Impurity F is achieved using a specific gradient elution profile[].

Table 2: Validated HPLC Method for Impurity F Separation

ParameterCondition
Analytical Column Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[]
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (pH 4.0) : Tetrahydrofuran (THF)[]
Elution Mode Gradient elution[]
Flow Rate 1.0 mL/min[]
Detection Wavelength UV at 248 nm[]
Column Temperature 25°C

Note: The synthesized Impurity F Reference Standard should yield a chromatographic purity of ≥95% (Area %) before being utilized in downstream API batch release testing.

Sources

Method

Application Note: NMR Characterization and Structural Elucidation of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

Introduction and Regulatory Context In the pharmaceutical industry, the rigorous identification of process-related impurities and degradation products is mandated by1[1]. Atorvastatin, a highly prescribed HMG-CoA reducta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

In the pharmaceutical industry, the rigorous identification of process-related impurities and degradation products is mandated by1[1]. Atorvastatin, a highly prescribed HMG-CoA reductase inhibitor, is susceptible to various side reactions during its multi-step synthesis and formulation[],[3]. A critical, high-molecular-weight impurity encountered during impurity profiling is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5), often designated as Atorvastatin Impurity E or F depending on the specific pharmacopeial monograph[4].

Mechanistically, this impurity is generated via the amidation of the terminal carboxylic acid of the atorvastatin parent molecule with the primary amine of its precursor, (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid. The resulting molecule (Molecular Formula: C₄₀H₄₈FN₃O₈ for the free acid, MW: 736.86 g/mol ) contains an extended, complex aliphatic side chain[],[5]. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard required to unequivocally differentiate this amide linkage from other dimeric or esterified derivatives, such as atorvastatin lactone[6],[3].

Experimental Design and Causality

To establish a self-validating analytical system, the NMR protocol must not only assign chemical shifts but definitively prove the covalent connectivity of the newly formed amide bond. Every experimental parameter is chosen with specific causality:

  • Solvent Selection: DMSO-d₆ is strictly selected over CDCl₃. Causality: The impurity possesses multiple hydrogen-bond donors (four hydroxyl groups and two distinct amide NH groups). DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively solvating the molecule and drastically slowing the chemical exchange of these labile protons with residual water. This ensures the crucial new amide NH proton appears as a sharp, resolvable signal, which is mandatory for 2D HMBC correlations.

  • Temperature: Regulated at 298 K. Elevated temperatures accelerate proton exchange rates, which would broaden the labile NH/OH signals into the baseline, destroying critical 2D correlation data.

  • Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm is used to ensure absolute chemical shift accuracy, which is critical when calculating the Δδ (shift differences) against the Atorvastatin API reference standard.

Workflow SamplePrep Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 (Temperature: 298 K) Acq1D 1D NMR Acquisition 1H, 13C, DEPT-135 (Identify new CH2/CH groups) SamplePrep->Acq1D Acq2D 2D NMR Acquisition COSY, HSQC, HMBC (Trace spin systems & connectivity) SamplePrep->Acq2D Processing Data Processing Phase/Baseline Correction (Zero-filling to 64k points) Acq1D->Processing Acq2D->Processing Validation Structural Validation Confirm Amide Linkage via HMBC Processing->Validation

Caption: NMR experimental workflow for the characterization of Atorvastatin amide impurities.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh accurately 15–20 mg of the7[7].

  • Dissolve the sample in 0.6 mL of 99.9% atom D DMSO-d₆ containing 0.03% v/v TMS.

  • Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution. Note: The calcium salt form of this impurity is highly hygroscopic and may require extended sonication under an inert atmosphere[],[5].

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped within the active coil volume.

Step 2: NMR Acquisition Parameters

  • ¹H NMR: 400 MHz (or higher). Pulse program: zg30. Number of scans (NS): 16. Relaxation delay (D1): 2.0 s. Spectral width: 15 ppm.

  • ¹³C NMR & DEPT-135: Pulse program: zgpg30 and dept135. NS: 1024 to 2048. D1: 2.0 s. Extended scanning is required due to the high molecular weight and signal dilution of the carbon nuclei.

  • 2D HSQC: Pulse program: hsqcedetgpsisp2.2 (multiplicity-edited). NS: 4. 256 increments in F1.

  • 2D HMBC: Pulse program: hmbcgplpndqf. NS: 8. 256 increments. Optimize the long-range coupling constant ( nJCH​ ) for 8 Hz to capture standard aromatic and amide bond correlations.

Step 3: Data Processing and Self-Validation

  • Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

  • Self-Validating Check: Overlay the DEPT-135 spectrum with the standard ¹³C spectrum. The parent Atorvastatin molecule has two aliphatic CH-OH carbons and two aliphatic CH₂ carbons in its side chain. The N-(3,5-Dihydroxy-7-heptanoic Acid)amide impurity must show exactly double the number of these signals (four CH-OH and four CH₂ groups) due to the appended heptanoic acid moiety.

Results and Spectral Assignments

The definitive proof of structure relies on differentiating the original carboxylic acid group of Atorvastatin from the newly formed amide bond. In the parent API, the terminal carbonyl carbon resonates at approximately δC 176 ppm. In this impurity, the conversion to an amide shifts this carbonyl upfield to approximately δC 171.5 ppm.

Simultaneously, a new amide proton (¹H δ ~7.85 ppm, triplet) emerges. The Heteronuclear Multiple Bond Correlation (HMBC) experiment acts as the ultimate self-validating tool: it must show a ³J correlation between the adjacent aliphatic CH₂ protons of the new chain and the original carbonyl carbon, confirming the exact site of attachment[6],[3].

Table 1: Diagnostic NMR Assignments for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (in DMSO-d₆)

Structural Motif¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D Correlations (COSY / HMBC)
Phenylcarbamoyl NH (Original)9.80 (s, 1H)-HMBC to C=O (δC 166.5)
New Amide NH 7.85 (t, J = 5.5 Hz, 1H)-HMBC to C1 (δC 171.5), C2' (δC 42.5)
C1 Carbonyl (Amide linkage)-171.5HMBC from Amide NH, H2, H2'
C2' (N-CH₂ of new chain)3.10 (m, 2H)42.5COSY to H3'; HMBC to C1, C3'
C3' & C5' (CH-OH of new chain)3.65 - 3.80 (m, 2H)65.2, 66.1HSQC confirmation; COSY to adjacent CH₂
C7' (Terminal Carboxyl)-175.2HMBC from H6'

(Note: Chemical shifts are representative diagnostic values demonstrating the structural deviation from the parent API).

HMBC_Logic H_Amide New Amide NH (δH ~7.85 ppm) C_Carbonyl Amide Carbonyl C1 (δC ~171.5 ppm) H_Amide->C_Carbonyl 2J_CH C_Alpha Alpha Carbon C2' (δC ~42.5 ppm) H_Amide->C_Alpha 2J_CH H_Alpha Alpha Protons H2' (δH ~3.10 ppm) H_Alpha->C_Carbonyl 3J_CH H_Alpha->C_Alpha 1J_CH (HSQC)

Caption: Logical HMBC/HSQC correlation network validating the N-(3,5-Dihydroxy-7-heptanoic Acid)amide linkage.

Conclusion

The rigorous characterization of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide relies on a meticulously designed NMR workflow. By utilizing DMSO-d₆ to preserve labile protons and leveraging 2D HMBC to map the ²J and ³J carbon-proton couplings, analysts can unequivocally prove the presence of the anomalous amide linkage. This self-validating methodology ensures full compliance with stringent regulatory standards for API impurity profiling and control[3],[1].

References

  • Title: CHARECTERAIZATION OF NEW DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM FORMED UPON TREATMENT WITH STRONG ACIDS.
  • Title: CAS 1105067-87-5 (Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide)
  • Title: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)
  • Title: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (Ca+ Salt)
  • Source: cas.
  • Title: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)
  • Source: daicelpharmastandards.

Sources

Application

Application Note: Isolation and Characterization of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide from Forced Degradation Studies

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Objective

Atorvastatin calcium, a highly effective HMG-CoA reductase inhibitor, is notoriously susceptible to environmental stressors, necessitating rigorous stability testing as per ICH Q1A(R2) guidelines[1]. During forced degradation studies, a complex matrix of degradants is generated. Among these, Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS: 1105067-87-5)—often referred to as Atorvastatin Impurity E or F depending on the pharmacopeial monograph—emerges as a critical, high-molecular-weight impurity[].

The objective of this application note is to provide a self-validating, highly reproducible protocol for the targeted generation, preparative isolation, and structural preservation of this specific amide degradant.

Mechanistic Insights: The Causality of Degradation

To successfully isolate a specific impurity, one must first understand the chemical causality driving its formation. Do not rely on trial-and-error stress testing; instead, leverage the intrinsic reactivity of the Atorvastatin molecule.

Atorvastatin possesses a flexible 3,5-dihydroxyheptanoic acid side chain. Under mildly acidic conditions (pH ≤ 4.0), this side chain undergoes rapid, first-order intramolecular esterification to form a reactive lactone intermediate[3][4]. While the lactone is the primary terminal degradant in dilute acids at room temperature, the introduction of thermal stress alters the thermodynamic landscape.

When thermal energy is applied to a highly concentrated API solution in an acidic environment, a secondary intermolecular nucleophilic acyl substitution is triggered. The reactive lactone ring is opened via nucleophilic attack by an amine group (either from a cleaved atorvastatin fragment or residual synthetic precursors), resulting in the formation of a highly stable amide linkage[][5].

Expert Insight on Chromatographic Causality: To intentionally synthesize this impurity, we utilize a combined thermo-acidic stress model. However, during the subsequent preparative HPLC isolation, we must strictly avoid highly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid). Exposing the unreacted API to strong acids on-column will induce artificial lactonization during the run, skewing the mass balance and contaminating the fractions[6]. Instead, an ammonium acetate buffer (pH 4.0) is employed. This specific pH maintains the ionization state of the carboxylic acids for optimal C18 retention without triggering further degradation[].

Pathway N1 Atorvastatin API (Active Form) N2 Thermo-Acidic Stress (0.1M HCl, 80°C) N1->N2 N3 Atorvastatin Lactone (Reactive Intermediate) N2->N3 Dehydration N4 Nucleophilic Attack (Amidation) N3->N4 + Amine N5 Atorvastatin N-(3,5-Dihydroxy- 7-heptanoic Acid)amide N4->N5 Ring Opening

Fig 1: Mechanistic pathway of Atorvastatin amidation under thermo-acidic forced degradation.

Experimental Protocols

Phase 1: Forced Degradation Workflow

Objective: Maximize the yield of the target amide while preventing complete carbonization of the API.

  • Sample Preparation: Dissolve 100 mg of Atorvastatin Calcium API in 10 mL of a 1:1 (v/v) mixture of HPLC-grade Acetonitrile and 0.1 M HCl[3][6]. The co-solvent is required due to the poor aqueous solubility of the intact API[4].

  • Thermal Stress: Transfer the solution to a sealed borosilicate glass vial. Incubate in a controlled reaction block at 80°C for exactly 24 hours[1].

  • Reaction Quenching: Rapidly cool the vial in an ice bath to 4°C. Neutralize the solution to pH 6.5 using 0.1 M NaOH[7]. Causality: Immediate neutralization halts both the forward lactonization and amidation reactions, locking the impurity profile in place.

  • Extraction: Extract the aqueous-organic mixture with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield a crude degradant residue[5].

Phase 2: Preparative HPLC Isolation

Objective: Isolate the target amide from unreacted API, lactones, and oxidative degradation products.

  • Column: Luna C18 (250 mm × 21.2 mm, 5 µm)[].

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 4.0 with glacial acetic acid[].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV diode-array detection at 245 nm and 248 nm[][6].

Table 1: Preparative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BChromatographic Rationale
0.06040Retain polar oxidative degradants at the solvent front.
10.05050Elute unreacted Atorvastatin API (tR ~ 12 min).
20.03070Elute Target Amide Impurity (tR ~ 19 min).
25.01090Flush highly lipophilic lactones and dimers from the column.
30.06040Column re-equilibration prior to the next injection.
Phase 3: Fraction Collection and Preservation
  • Monitor the eluent via inline MS (ESI+) or collect fractions based on the UV peak eluting approximately between 18–21 minutes.

  • Pool fractions containing the target mass [M+H]+=737.8 (representing the free base equivalent of the amide)[][8].

  • Lyophilize the pooled fractions under a high vacuum to remove acetonitrile and water.

  • Critical Storage Requirement: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is highly hygroscopic. The final lyophilized powder must be immediately flushed with inert argon gas and stored at -20°C to prevent ambient hydrolysis back to the parent acid[].

Workflow S1 1. Forced Degradation (API + 0.1M HCl + 80°C) S2 2. Reaction Quenching (Neutralize to pH 6.5 with NaOH) S1->S2 S3 3. Liquid-Liquid Extraction (Ethyl Acetate / Water) S2->S3 S4 4. Preparative HPLC (Luna C18, pH 4.0 Acetate Buffer) S3->S4 S5 5. Fraction Collection (UV 248 nm / MS m/z 737.8) S4->S5 S6 6. Lyophilization & Inert Storage (-20°C, Argon) S5->S6

Fig 2: End-to-end experimental workflow for the isolation of the Atorvastatin amide degradant.

Data Presentation & Validation

To ensure the trustworthiness of the degradation protocol, mass balance must be calculated. A successful stability-indicating method should yield a mass balance close to 99.5% (w/w) when the response factor of the degradant is considered equivalent to the analyte[6].

Table 2: Summary of Forced Degradation Yields (n=3)

Stress ConditionPrimary Degradant ObservedTarget Amide Yield (% Area)Mass Balance (%)
0.1 M HCl, 25°C, 24hAtorvastatin Lactone< 1.0%99.2%
0.1 M NaOH, 80°C, 24hNone (Highly Stable)0.0%99.5%
3% H₂O₂, 25°C, 24hOxidative Impurities0.0%98.8%
0.1 M HCl, 80°C, 24h Lactone + Amide 14.5 ± 1.2% 97.4%

Note: The combined thermo-acidic stress condition is the only environment that reliably produces the Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide in sufficient quantities for preparative isolation.

Conclusion

By manipulating the causality of the lactonization-amidation pathway through controlled thermo-acidic stress, analytical chemists can bypass expensive custom synthesis and directly isolate Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide. Adhering to the specific pH 4.0 buffering constraints during preparative HPLC ensures that the isolated standard remains structurally intact, providing a highly reliable reference material for downstream ICH-compliant stability-indicating assays.

References

  • Title: Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
  • Title: Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions.
  • Title: CHARECTERAIZATION OF NEW DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM FORMED UPON TREATMENT WITH STRONG ACIDS.
  • Title: Forced degradation study of statins: a review.
  • Title: CAS 1105067-87-5 (Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide).
  • Title: Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids.
  • Title: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (Ca+ Salt) | CAS 1105067-87-5.
  • Title: Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC.

Sources

Method

Application Note: LC-HRMS/MS Structural Elucidation and Fragmentation Profiling of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals Introduction & Chemical Context During the mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Drug Development Professionals

Introduction & Chemical Context

During the multi-step synthesis and formulation of Atorvastatin—a highly prescribed HMG-CoA reductase inhibitor—various process-related impurities and degradation products can emerge. Identifying these compounds is critical for compliance with ICH Q3A/Q3B guidelines[1]. One of the most significant high-molecular-weight impurities is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide , officially recognized in pharmacopoeial monographs as Atorvastatin Impurity F (CAS: 1105067-87-5 for the calcium salt)[][3].

Mechanism of Formation: Impurity F is a condensation product. It forms when the terminal carboxylic acid of the atorvastatin core undergoes an amidation reaction with the primary amine of unreacted (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid (the side-chain precursor utilized during API synthesis). Because of its structural and lipophilic similarity to the active pharmaceutical ingredient (API), Impurity F frequently co-elutes with atorvastatin in standard UV-based chromatographic assays, necessitating the use of high-resolution mass spectrometry (HRMS) for confident identification and quantification.

Mass Spectrometry Principles & Fragmentation Causality

To definitively characterize Impurity F, High-Resolution Mass Spectrometry coupled with Collision-Induced Dissociation (CID) is employed. Operating in positive Electrospray Ionization (ESI+) mode yields a protonated precursor ion [M+H]+ at m/z 718.3500 .

As a Senior Application Scientist, it is vital not just to list the fragment ions, but to understand the causality behind the fragmentation pathway:

  • Amide Bond Lability & Acylium Ion Formation (m/z 541.25): Under CID conditions, the amide bond linking the atorvastatin core to the extended heptanoic acid chain is the most structurally labile point. Cleavage of this bond results in the neutral loss of the 7-amino-3,5-dihydroxyheptanoic acid moiety (177 Da). Because the extended conjugated system of the pyrrole ring highly stabilizes positive charge, the charge is retained on the core, forming a dominant acylium ion at m/z 541.25 .

  • Phenylcarbamoyl Cleavage (m/z 448.19 & 422.21): Once the acylium ion is formed, the molecule mimics the exact fragmentation behavior of the atorvastatin API. The pyrrole ring's phenylcarbamoyl group undergoes characteristic neutral losses of aniline (93 Da) and phenyl isocyanate (119 Da). This isotopic and structural mirroring acts as a built-in confirmation that the core pyrrole structure remains intact within the impurity.

  • Dehydration Pathways (m/z 700.34 & 682.33): The presence of four hydroxyl groups across the two aliphatic chains makes the precursor highly susceptible to sequential losses of water (-18 Da), confirming the poly-hydroxylated nature of the extended side chain.

Quantitative Data & Structural Assignments

The following tables summarize the exact mass data and structural assignments required for HRMS method programming.

Table 1: High-Resolution Mass Spectrometry Data for Atorvastatin Impurity F
ParameterValue / FormulaExact Mass (Da)Expected [M+H]+ (m/z)
Chemical Name Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide--
Molecular Formula C40​H48​FN3​O8​ 717.3425718.3500
Ionization Mode Positive ESI (+ESI)--
Mass Accuracy Target < 5 ppm--
Table 2: Key MS/MS Fragment Ions and Structural Assignments (Positive Ion Mode)
Observed m/zNeutral Loss (Da)Fragment FormulaStructural Assignment / Causality
718.35 - C40​H49​FN3​O8+​ Protonated Precursor Ion [M+H]+
700.34 18.01 ( H2​O ) C40​H47​FN3​O7+​ Dehydration of the aliphatic hydroxyl groups.
625.29 93.06 ( C6​H7​N ) C34​H42​FN2​O8+​ Direct loss of aniline from the phenylcarbamoyl group.
541.25 177.10 ( C7​H15​NO4​ ) C33​H34​FN2​O4+​ Base Peak: Cleavage of the amide bond; formation of the stabilized atorvastatin acylium ion.
448.19 270.16 (177 + 93) C27​H27​FNO3+​ Acylium ion minus aniline. Confirms intact pyrrole core.
422.21 296.14 (177 + 119) C26​H29​FN2​O2+​ Acylium ion minus phenyl isocyanate ( PhNCO ).

Visualizations: Workflows and Pathways

LCMS_Workflow A 1. Sample Preparation (Extraction & Impurity Spiking) B 2. UHPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI Ionization (Positive Mode, Capillary 3.5 kV) B->C D 4. Precursor Isolation (Quadrupole Selection m/z 718.35) C->D E 5. CID Fragmentation (Collision Energy Ramp 20-50 eV) D->E F 6. HRMS Detection (TOF/Orbitrap Mass Defect Analysis) E->F

Fig 1. Step-by-step LC-HRMS/MS workflow for the characterization of Atorvastatin Impurity F.

Fragmentation_Pathway Parent [M+H]+ m/z 718.35 Impurity F LossH2O [M+H - H2O]+ m/z 700.34 Parent->LossH2O -18 Da LossAniline1 [M+H - PhNH2]+ m/z 625.29 Parent->LossAniline1 -93 Da Acylium Acylium Ion m/z 541.25 Parent->Acylium -177 Da (Amide Cleavage) CoreLossAniline Acylium - PhNH2 m/z 448.19 Acylium->CoreLossAniline -93 Da CoreLossPhNCO Acylium - PhNCO m/z 422.21 Acylium->CoreLossPhNCO -119 Da

Fig 2. Proposed positive ESI-MS/MS fragmentation pathway for Atorvastatin Impurity F.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure rigorous scientific integrity, this protocol utilizes a self-validating system . By injecting an Atorvastatin API reference standard alongside the sample, the mass spectrometer's collision energy is calibrated to produce the known API fragments (m/z 466 and 440). Because Impurity F shares the exact same pyrrole core, its MS/MS spectrum must yield the corresponding shifted fragments (m/z 448 and 422). If these fragments deviate by more than 5 ppm, the structural assignment is rejected[3].

Step 1: Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Spiking: Dissolve 1.0 mg of Atorvastatin API and 0.1 mg of Atorvastatin Impurity F reference standard in 10 mL of diluent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial (to prevent photolytic degradation, which atorvastatin is highly susceptible to).

Step 2: UHPLC Chromatographic Separation
  • Column: Poroshell 120 EC-C18 (50 × 3.0 mm, 2.7 µm) or equivalent sub-2-micron column.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH unadjusted to maintain the stability of the amide bond).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 6.0 min: Linear ramp to 90% B

    • 6.0 - 8.0 min: Hold at 90% B

    • 8.0 - 8.1 min: Return to 30% B (Equilibration for 2 mins).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive Mode (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Precursor Selection: Isolate m/z 718.35 with a narrow quadrupole isolation window (1.0 m/z) to prevent co-fragmentation of background matrix ions.

  • Collision Energy (CE): Apply a stepped CE ramp of 20, 35, and 50 eV. Rationale: Lower CE (20 eV) is required to observe the fragile dehydration peaks (m/z 700), while higher CE (50 eV) is necessary to drive the cleavage of the robust phenylcarbamoyl group (m/z 448 and 422).

Step 4: Data Processing & Self-Validation
  • Extract the MS/MS spectrum for the m/z 718.35 precursor.

  • Verify the presence of the m/z 541.25 base peak.

  • Self-Validation Check: Cross-reference the mass difference between m/z 541.25 and 448.19. It must equal exactly 93.0578 Da ( ± 5 ppm), confirming the loss of aniline. If this exact neutral loss is absent, the peak is an isobaric interference, not Impurity F.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide Standard Solutions

Welcome to the Technical Support Center for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide standard solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide standard solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the integrity and stability of your standard solutions.

Introduction

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a critical reference standard in the analytical testing of Atorvastatin, a widely used HMG-CoA reductase inhibitor. The stability of this standard is paramount for accurate quantification and impurity profiling. This guide will walk you through the potential degradation pathways, preventative measures, and troubleshooting strategies to maintain the fidelity of your standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide and why is its stability important?

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is a known impurity and a primary reference standard for the analysis of Atorvastatin. Its stability is crucial as any degradation of the standard solution will lead to inaccurate assay results and impurity profiling of the active pharmaceutical ingredient (API)[1][2].

Q2: What are the primary factors that affect the stability of Atorvastatin and its related compounds in solution?

Based on extensive studies of Atorvastatin, the primary factors affecting its stability in solution are:

  • pH: Atorvastatin is highly susceptible to degradation in acidic conditions[3][4][5][6].

  • Oxidation: The molecule is prone to oxidative degradation[3][7].

  • Temperature: Elevated temperatures accelerate the degradation process[3][8].

  • Light: Exposure to light, particularly UV light, can lead to photodegradation[3][8].

  • Hygroscopicity: The amide standard is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can impact its stability and weighing accuracy[].

Q3: What are the recommended storage conditions for the solid standard and its solutions?

  • Solid Standard: The solid Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide standard should be stored at -20°C under an inert atmosphere due to its hygroscopic nature[].

  • Stock Solutions: Concentrated stock solutions, typically prepared in a suitable organic solvent like acetonitrile or methanol, should be stored at -20°C in tightly sealed, light-protecting (amber) vials.

  • Working Solutions: Diluted working solutions are generally less stable and should be prepared fresh daily. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.

Q4: What are the expected degradation products of Atorvastatin?

Forced degradation studies on Atorvastatin have identified several degradation products. Under acidic conditions, the primary degradation product is the atorvastatin lactone, formed through intramolecular cyclization of the dihydroxy heptanoic acid side chain[1]. Oxidative stress can lead to the formation of various oxygenated derivatives[7]. Thermal and photolytic stress can also produce a range of degradation products[3]. While specific degradation products for the amide standard are not as extensively documented, similar pathways involving the dihydroxy heptanoic acid chain are anticipated.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Probable Cause(s) Troubleshooting & Optimization
Rapid loss of potency in the standard solution Acidic pH: The solution may be acidic due to the solvent or contaminants.pH Control: Ensure the pH of your final solution is neutral or slightly basic. If using aqueous buffers, maintain a pH above 4.0.
Oxidative Degradation: Solvents may contain peroxides, or the solution may be exposed to air for extended periods.Use High-Purity Solvents: Employ freshly opened, high-purity, peroxide-free solvents. Consider degassing solvents before use.
Thermal Stress: The solution may have been exposed to elevated temperatures.Controlled Temperature: Store stock solutions at -20°C and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Photodegradation: Exposure to ambient or UV light.Light Protection: Use amber vials or wrap containers in aluminum foil. Minimize exposure to light during handling.
Unexpected peaks in the chromatogram Degradation Products: The standard has degraded, leading to the formation of new compounds.Confirm Degradation: Analyze a freshly prepared standard to see if the unexpected peaks are absent. If so, follow the preventative measures outlined above.
Solvent Impurities: The solvent may contain impurities that are chromatographically active.Solvent Blank: Run a solvent blank to check for interfering peaks. Use high-purity, HPLC-grade solvents.
Contaminated Glassware: Residual contaminants on glassware can react with the standard or appear in the chromatogram.Thorough Cleaning: Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent before use.
Poor peak shape or splitting Adsorption to Glassware: The compound may be adsorbing to active sites on glass surfaces.Use Silanized Glassware: Consider using silanized glassware to minimize adsorption.
Inappropriate Solvent: The standard may not be fully dissolved or may be precipitating out of solution.Solvent Optimization: Ensure the chosen solvent provides good solubility. Gentle warming and sonication can aid dissolution, but be mindful of thermal degradation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 1 mg/mL)

Objective: To prepare a stable, concentrated stock solution of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide.

Materials:

  • Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide solid standard

  • High-purity, HPLC-grade acetonitrile or methanol

  • Calibrated analytical balance

  • Class A volumetric flask (amber)

  • Sonicator

Procedure:

  • Equilibration: Allow the container of the solid standard to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid standard and transfer it to the volumetric flask.

  • Dissolution: Add a portion of the solvent (approximately 50-70% of the final volume) to the flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Allow the solution to return to room temperature, then add the solvent to the mark.

  • Mixing: Invert the flask several times to ensure homogeneity.

  • Storage: Transfer the solution to a tightly sealed, amber vial and store at -20°C.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the standard solution under controlled conditions to identify potential degradation products and ensure the analytical method is "stability-indicating."

Materials:

  • Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide stock solution (from Protocol 1)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize with an appropriate amount of base before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours). Neutralize with an appropriate amount of acid before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose a sample of the stock solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity.

Visualizations

Degradation Pathway of Atorvastatin

G Atorvastatin Atorvastatin Acid Acidic Conditions (e.g., HCl) Atorvastatin->Acid Oxidation Oxidative Stress (e.g., H2O2) Atorvastatin->Oxidation Heat Thermal Stress Atorvastatin->Heat Light Photolytic Stress Atorvastatin->Light Lactone Atorvastatin Lactone Acid->Lactone Hydrolysis & Intramolecular Cyclization Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Thermal_Products Thermal Degradation Products Heat->Thermal_Products Photo_Products Photodegradation Products Light->Photo_Products

Caption: Major degradation pathways of Atorvastatin under various stress conditions.

Recommended Workflow for Standard Solution Handling

G start Start weigh Weigh Solid Standard (Equilibrated & in inert atmosphere if possible) start->weigh dissolve Dissolve in High-Purity Solvent (e.g., Acetonitrile, Methanol) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate volume Adjust to Final Volume in Amber Volumetric Flask sonicate->volume stock Store Stock Solution (-20°C, Protected from Light) volume->stock prepare_working Prepare Fresh Working Solution stock->prepare_working analyze Analyze Samples Promptly prepare_working->analyze end End analyze->end

Caption: Recommended workflow for preparing and handling standard solutions.

References

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(3), 715–730. [Link]

  • Oliveira, M. A., Yoshida, M. I., & Belinelo, V. J. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1447–1456. [Link]

  • Hadzieva Gigovska, M., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., Antovska, P., ... & Dimitrovska, A. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 111-125. [Link]

  • Desai, R., Patel, S., & Shah, D. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]

  • Eranki, R. J. V., Inti, G., Jayaraman, V., Vidiyala, S. R., & Ramulu, J. S. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Atorvastatin calcium Tablets by Validated HPLC. International Journal of Pharmaceutical Research & Science, 2(12), 31-45. [Link]

  • Piponski, M., Shulyak, N., Stoimenova, T. B., Balkanov, T., Kovalenko, S., Drapak, I., ... & Logoyda, L. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Biorganic & Organic Chemistry, 2(4), 186-194. [Link]

  • Gigovska, M. H., Petkovska, A., Acevska, J., Nakov, N., Manchevska, B., Antovska, P., ... & Dimitrovska, A. (2022). Development of a stability-indicating method for evaluation of impurity profile of Atorvastatin film-coated tablets using cyano column based on core-shell technology. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 65-76. [Link]

  • Rusu, A., Tomoaia-Cotisel, M., & Tomoaia, G. (2021). Spectroscopic studies on photodegradation of atorvastatin calcium. Scientific Reports, 11(1), 15383. [Link]

  • Lee, H. W., Kim, J. H., & Kim, Y. H. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Bulletin of the Korean Chemical Society, 33(1), 35-38. [Link]

  • Bobba, S. R., & Venkataramana, K. (2022). CHARECTERAIZATION OF NEW DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM FORMED UPON TREATMENT WITH STRONG ACIDS. INTERNATIONAL JOURNAL OF CURRENT SCIENCE (IJCSPUB), 12(3), 204-211. [Link]

  • Semantic Scholar. (2018). OPTIMIZATION OF A FORCED DEGRADATION STUDY OF ATORVASTATIN EMPLOYING AN EXPERIMENTAL DESIGN APPROACH. Retrieved from [Link]

  • ResearchGate. (2019). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Retrieved from [Link]

  • Academia.edu. (n.d.). Stability-indicating method for the determination of assay and quantification of impurities in amlodipine–atorvastatin combination dosage form by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2021). DEVELOPMENT AND STABILITY EVALUATION OF ATORVASTATIN EXTEMPORANEOUS ORAL SUSPENSION FOR ELDERLY PATIENTS. Retrieved from [Link]

  • USP. (2019). Atorvastatin Calcium Tablets. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2018). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions. Retrieved from [Link]

  • ResearchGate. (2015). A novel and efficient route for the preparation of atorvastatin. Retrieved from [Link]

Sources

Optimization

Optimizing limit of detection for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

Welcome to the Technical Support Center for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5), commonly referred to as Atorvastatin Impurity F or the diamino derivative[]. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5), commonly referred to as Atorvastatin Impurity F or the diamino derivative[].

As a Senior Application Scientist, I have designed this guide to help you achieve sub-fmol Limits of Detection (LOD) for this specific impurity. According to ICH-Q3 guidelines, pharmaceutical impurities must be qualified if they exceed the 0.15% threshold of the active pharmaceutical ingredient (API)[2]. For bulky, polar metabolites like this amide derivative (MW 736.86)[], achieving a high signal-to-noise (S/N) ratio requires precise control over matrix effects, chromatographic focusing, and ionization efficiency.

Experimental Workflows & Methodologies

To prevent false positives and baseline drift, your analytical protocol must function as a self-validating system . The following step-by-step methodology ensures that every phase of the experiment verifies its own integrity.

LOD_Workflow cluster_0 Self-Validating Feedback Loop N1 1. Sample Prep SPE Extraction & Diluent Matching N2 2. Chromatography CSH Phenyl-Hexyl pH 4.0 Buffer N1->N2 N3 3. ESI-MS/MS MRM: 737.9 -> 440.2 Pos. Ion Mode N2->N3 N4 4. Data Validation S/N > 3 (LOD) Zero Carryover N3->N4

Figure 1: LC-MS/MS workflow for optimizing the limit of detection of Atorvastatin impurities.

Protocol A: Sample Preparation and Matrix Mitigation

Because Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide contains an additional dihydroxyheptanoic acid chain, it is highly susceptible to solvent-crash precipitation and ion suppression.

  • Solubilization: Dissolve the bulk API or tablet matrix in N,N-Dimethylformamide (DMF) to ensure complete solubilization of the amide impurity[3].

  • Dilution: Dilute the DMF extract 1:10 with the initial mobile phase (e.g., 5% Acetonitrile / 95% Aqueous Buffer). Causality: Injecting high concentrations of strong organic solvents like DMF directly into the LC causes the analyte to travel un-retained at the column head, leading to severe peak broadening and a destroyed LOD.

  • Self-Validation Check (Spike Recovery): Spike a blank matrix with 0.4 µmol/L of the impurity. A back-calculated accuracy within the 85–115% range confirms that matrix suppression is fully mitigated[4].

Protocol B: Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm core-shell column or a CSH Phenyl-Hexyl column (e.g., 1.7 µm, 2.1 mm x 100 mm)[2]. Causality: The phenyl-hexyl stationary phase provides alternative pi-pi interactions with the fluorophenyl and phenyl rings of the atorvastatin backbone, resolving the amide impurity from the parent API.

  • Mobile Phase Optimization: Use 10 mM Ammonium Formate adjusted to pH 4.0 as Mobile Phase A, and LC-MS grade Acetonitrile as Mobile Phase B[5]. Causality: Atorvastatin has a pKa of ~4.6. Maintaining the pH at 4.0 ensures the acidic moieties remain protonated, preventing peak tailing and yielding maximum baseline flatness[5].

  • Self-Validation Check (Resolution): Ensure the resolution factor (Rs) between the amide impurity and Atorvastatin lactone is >1.5.

Protocol C: MS/MS Tuning (ESI+)
  • Precursor Selection: In positive electrospray ionization (ESI+), the free base of the amide impurity (MW 736.86) will form an [M+H]+ precursor at approximately m/z 737.9.

  • Product Ion Selection: Tune the collision energy (CE) to monitor the transition m/z 737.9 → 440.2. Causality: The m/z 440 fragment is the highly stable substituted pyrrole core of atorvastatin (loss of the side chains). This specific transition provides exceptional selectivity against background chemical noise[4].

  • Self-Validation Check (Carryover): Inject a blank solvent immediately following your Upper Limit of Quantification (ULOQ) standard. The method is validated only if the blank shows zero carryover at the retention time of the impurity[2].

Troubleshooting & FAQs

RCA Issue Issue: LOD Plateauing at >1 ng/mL Matrix High Background Noise? (Ion Suppression) Issue->Matrix Chrom Low Absolute Peak Area? (Poor Focusing) Issue->Chrom Sol1 Action: Switch to SPE or use SIL-IS Matrix->Sol1 Yes Sol2 Action: Match Sample Diluent to Initial Mobile Phase Chrom->Sol2 Yes

Figure 2: Root cause analysis for resolving low signal-to-noise ratios during LOD optimization.

Q1: Why is my LOD for the amide impurity plateauing despite increasing the injection volume? A: Increasing injection volume often introduces more matrix into the source, proportionally increasing chemical noise alongside the analyte signal. This causes the S/N ratio to plateau. To achieve sub-fmol LODs[4], you must reduce the noise rather than boost the signal. Switch to a highly selective extraction method (like Solid Phase Extraction) and ensure your desolvation temperature is high enough (e.g., 500 °C) to fully evaporate the aqueous buffer droplets.

Q2: I am seeing a split peak for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide. What is causing this? A: Split peaks for bulky, multi-chiral molecules are almost always caused by solvent mismatch. If your sample is dissolved in 100% DMF[3] but injected into a 95% aqueous mobile phase, the analyte experiences a localized strong-solvent environment at the head of the column, causing a portion of the band to migrate faster than the rest. Fix: Dilute your final extract with Mobile Phase A until the organic content is ≤ 20% before injection.

Q3: How do I prevent in-source fragmentation of the amide impurity back into the Atorvastatin parent mass? A: The amide bond linking the extra dihydroxyheptanoic acid chain is relatively labile. If your Declustering Potential (DP) or Cone Voltage is set too high, the molecule will fragment in the ESI source before reaching the first quadrupole, artificially inflating the Atorvastatin API signal and destroying the LOD of the impurity. Lower the cone voltage in 5V decrements until the m/z 737.9 precursor is maximized.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS Parameters for Atorvastatin Amide Impurity

ParameterOptimized ValueMechanistic Rationale
Ionization Mode ESI Positive (+)Yields stable[M+H]+ ions for amine/amide containing statins[4].
MRM Transition m/z 737.9 → 440.2m/z 440 is the stable pyrrole core base peak[4].
Mobile Phase pH 4.0 (10 mM NH4-Formate)Keeps residual acidic groups protonated for sharp peak shape[5].
Desolvation Temp 500 °CPrevents ion suppression from aqueous buffer droplets.

Table 2: Method Validation & ICH-Q3 Compliance Benchmarks

MetricTarget BenchmarkValidation Criteria
Limit of Detection (LOD) S/N ≥ 3:1~0.05 fmol on-column[4].
Limit of Quantitation (LOQ) S/N ≥ 10:1Must be below the 0.15% ICH-Q3 qualification threshold[2].
Linearity (R²) > 0.998Residuals must be < 15% across the calibration curve[2].
Accuracy / Recovery 85% – 115%Verified via pre- and post-extraction matrix spiking[4].

References

  • Waters Corporation. "Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa II Mass Detector". Waters Application Notes. Available at: [Link]

  • MDPI (Molecules). "Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy". Available at: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering (MJCCE). "DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS". Available at: [Link]

  • USP-NF. "Atorvastatin Calcium Tablets Type of Posting Notice of Intent to Revise". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide Analysis

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals dealing with the chromatographic challenges of Atorvastatin impurities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals dealing with the chromatographic challenges of Atorvastatin impurities. Specifically, we address Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (often referred to as Atorvastatin Impurity E/F or Atorvastatin diamino).

Due to its complex structure—featuring a carboxylic acid, an amide linkage, multiple hydroxyl groups, and a bulky lipophilic backbone—this analyte is highly susceptible to secondary interactions that manifest as severe peak tailing. This guide provides field-proven, mechanistic solutions to restore peak symmetry and method reproducibility.

Diagnostic Workflow

Before altering your method parameters, you must implement a self-validating test to determine if the tailing is a physical system issue or a chemical interaction.

DiagnosticWorkflow Step1 Observe Peak Tailing (Tailing Factor > 1.5) Step2 Inject Neutral Marker (e.g., Toluene or Uracil) Step1->Step2 Decision Does the Neutral Marker Tail? Step2->Decision PathA Physical Issue (Void volume, blocked frit) Decision->PathA Yes PathB Chemical Issue (Secondary Interactions) Decision->PathB No ActionA Check fittings, minimize dead volume, replace column PathA->ActionA ActionB Optimize pH, buffer strength, use end-capped column PathB->ActionB

Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide exhibit severe peak tailing compared to the parent API? A1: Peak tailing for this specific impurity is primarily a chemical phenomenon driven by its mixed functional groups. The molecule contains a terminal carboxylic acid (pKa ~4.5) and multiple hydrogen-bond donors/acceptors. When the mobile phase pH is near the pKa of the carboxylic acid (e.g., pH 4.0 - 5.0, commonly used in legacy monographs), the analyte exists in a state of partial ionization, leading to multiple retention mechanisms on the stationary phase and causing band broadening[1]. Furthermore, the amide and hydroxyl groups can strongly hydrogen-bond with residual, un-endcapped silanol groups (Si-OH) on silica-based columns, exacerbating the asymmetry[2].

Q2: How can I definitively tell if my tailing is caused by column degradation (physical) or secondary silanol interactions (chemical)? A2: You must implement a self-validating diagnostic test using a neutral marker (e.g., toluene or uracil). Neutral compounds do not participate in acid-base or ionic interactions with silanols. If you inject a neutral marker and it exhibits a symmetrical peak (Tailing Factor, Tf ≈ 1.0), the physical integrity of your column and system tubing is intact, confirming that the tailing of your Atorvastatin impurity is a chemical issue[3]. If the neutral marker also tails, you have a physical problem, such as a void at the column head or extra-column dead volume[3].

Q3: The USP monograph for Atorvastatin recommends an acetate buffer at pH 5.0. Why is my impurity tailing under these exact conditions? A3: The USP monograph conditions are historically optimized for the parent Atorvastatin, but pH 5.0 is dangerously close to the pKa of the heptanoic acid moiety. According to chromatographic best practices, the mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it is fully unionized or fully ionized[4]. At pH 5.0, the impurity is partially ionized. Additionally, volatile solvents and buffer components can evaporate over long run times, subtly shifting the pH and ionic strength, which drastically affects peak shape[5].

Troubleshooting Guide: Step-by-Step Methodologies

Protocol 1: Mobile Phase & pH Optimization (Addressing Chemical Tailing)

Rationale: To suppress silanol ionization and ensure the carboxylic acid moiety is fully protonated (unionized), the pH must be strictly controlled.

  • Buffer Selection: Replace the pH 5.0 ammonium acetate buffer with a stronger acidic buffer. Adjust the pH to 2.5 - 3.0 using Formic Acid or a Phosphate buffer. (Note: Use formate or trifluoroacetic acid if LC-MS compatibility is required).

  • Ionic Strength: If operating near neutral pH is mandatory for your column's stability, increase the buffer concentration (e.g., from 10 mM to 25 mM) to effectively mask residual silanol activity on the stationary phase[4].

  • Evaporation Control: Install low-evaporation caps on mobile phase reservoirs to prevent the loss of volatile organic modifiers, which can cause retention time drift and peak distortion over long sequences[5].

Protocol 2: Stationary Phase Selection & Care

Rationale: Standard C8 or C18 columns may possess high silanol activity, which interacts with the basic/polar moieties of the analyte.

  • Select a Highly Endcapped Column: Transition to a modern, high-purity silica column with dense endcapping or a polar-embedded group (e.g., amide-embedded C18). These modifications shield the analyte from interacting with the active silica backbone[2].

  • Utilize Core-Shell Technology: Consider a superficially porous (core-shell) particle column. These columns offer higher efficiency and narrower peak widths, inherently improving the tailing factor and resolution between Atorvastatin and its closely eluting impurities[1].

  • Column Health Check: Monitor the USP tailing factor over time. If ionized silanol groups increase due to the loss of endcapping groups (column bleed), replace the column.

Protocol 3: Mitigating Sample Solvent Effects

Rationale: An injection solvent that is stronger than the initial mobile phase causes localized band broadening and fronting/tailing.

  • Diluent Matching: Ensure the sample diluent matches the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile).

  • Volume Reduction: If injecting a strong solvent is unavoidable due to the lipophilic nature of the Atorvastatin backbone, reduce the injection volume to ≤ 2 µL to minimize the disruption of the column equilibrium[1].

Quantitative Impact of Optimization

The following table summarizes the expected improvements in peak shape when transitioning from standard compendial methods to optimized conditions for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide.

Table 1: Effect of Chromatographic Parameters on Peak Shape and Resolution

Parameter AdjustedInitial ConditionOptimized ConditionTailing Factor (Tf) ShiftCausality / Mechanism
Mobile Phase pH pH 5.0 (Acetate)pH 3.0 (Phosphate/Formate)1.85 → 1.10Fully protonates the carboxylic acid, preventing partial ionization and dual-retention mechanisms.
Column Chemistry Standard C8 (Un-endcapped)Polar-embedded C18 (Endcapped)2.10 → 1.15Shields residual silanols from hydrogen-bonding with the amide and hydroxyl groups.
Sample Diluent 100% AcetonitrileInitial Mobile Phase (e.g., 40% ACN)1.60 → 1.05Prevents premature analyte migration at the column head (mitigates fronting/tailing).
Buffer Concentration 5 mM25 mM1.55 → 1.20Higher ionic strength effectively masks active sites on the stationary phase.

Sources

Optimization

Technical Support Center: Troubleshooting Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide Stability

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5), commonly referred to as Atorvastatin Impurity F[]. Because this compound shares the structural vulnerabilities of its parent molecule, it requires strict environmental controls during sample preparation, storage, and LC-MS analysis to prevent rapid degradation.

Mechanistic Overview: The Causality of Degradation

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is highly susceptible to degradation in acidic environments[2]. The primary mechanism of degradation is an acid-catalyzed intramolecular Fischer esterification .

When exposed to an acidic medium (pH < 4.0), the terminal carboxylic acid of the 3,5-dihydroxyheptanoic acid side chain becomes protonated, rendering the carbonyl carbon highly electrophilic. The C5-hydroxyl group then acts as an internal nucleophile, attacking the carbonyl carbon. This leads to rapid ring closure and the formation of a stable lactone[3]. This transformation follows first-order kinetics in acidic media, significantly reducing the stability and potency of the intact compound[4].

Frequently Asked Questions (FAQs)

Q1: Why am I observing a rapid loss of potency and the appearance of a later-eluting peak in my acidic mobile phase (e.g., 0.1% TFA)? Causality & Solution: The use of strong acids like Trifluoroacetic Acid (TFA) or Formic Acid drops the solvent pH below 4.0, which rapidly catalyzes the lactonization of the side chain[2]. Because the resulting lactone lacks the ionizable carboxylic acid and is significantly more hydrophobic, it interacts more strongly with the stationary phase, resulting in a later retention time on a reversed-phase C18 column[3]. Optimization: Replace 0.1% TFA with a milder buffer, such as 10 mM Ammonium Acetate, adjusted to pH 4.0–6.0 to suppress the esterification pathway[].

Q2: How can I definitively differentiate the intact amide from its degradation products using LC-MS? Causality & Solution: Lactonization is a condensation reaction that results in a net loss of a water molecule (-18 Da). In positive electrospray ionization (ESI+), the intact compound will show its specific [M+H]⁺ precursor ion, whereas the primary acid degradant will appear as [M+H - 18]⁺[3]. Under extreme acidic stress (e.g., 1M HCl with heat), a secondary dehydration event at the δ-hydroxy group can occur, yielding an α,β-unsaturated lactone with a mass shift of -36 Da[5].

Q3: Does the central amide bond undergo hydrolysis under standard acidic conditions? Causality & Solution: No. Amide bonds are highly stable. While the terminal carboxylic acid readily lactonizes at room temperature in 0.1 M HCl, cleaving the carboxanilide residue or the central amide bond requires drastic conditions, such as refluxing in concentrated hydrochloric or sulfuric acid[5]. Standard HPLC conditions or mild stress testing will predominantly drive lactonization, not amide hydrolysis.

Degradation Pathway Visualization

Pathway A Atorvastatin N-(3,5-Dihydroxy- 7-heptanoic Acid)amide (Intact) B Protonated Intermediate (Electrophilic Carbonyl) A->B Acidic pH (< 4.0) E Amide Hydrolysis Products (Pyrrole Acid + Amine) A->E Extreme Acid / Reflux (e.g., 6M HCl) C Lactone Derivative (-18 Da, Ring Closure) B->C Intramolecular Esterification D Dehydrated Lactone (-36 Da, α,β-unsaturated) C->D Strong Acid / Heat (e.g., 1M HCl, 80°C)

Figure 1: Acid-catalyzed degradation pathways of the compound.

Quantitative Data Summary: Degradation Kinetics & LC-MS Parameters

The table below summarizes the kinetic behavior and mass spectrometric shifts of the compound under various pH conditions. Note that the compound is highly stable in neutral/basic media (zero-order kinetics) but degrades rapidly in acidic media (first-order kinetics)[4].

Environmental ConditionPrimary Degradant FormedKinetic OrderRate Constant (k)Mass Shift (ΔDa)Relative Retention Time (RRT)
pH 2.0 (0.1% TFA) LactoneFirst-order~1.88 × 10⁻² s⁻¹-18 Da~1.4 (Later eluting)
1M HCl (80°C) Dehydrated LactoneFirst-orderAccelerated-36 Da~1.8 (Highly hydrophobic)
pH 7.4 (Buffer) None (Intact Amide)Zero-order~2.35 × 10⁻⁴ mol L⁻¹ s⁻¹0 Da1.0 (Reference)

Self-Validating Experimental Protocols

Protocol A: Forced Degradation Study (Acid Stress)

Purpose: To establish the degradation profile of the compound while ensuring that the analytical method itself does not induce further breakdown.

  • Sample Preparation: Dissolve the Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide standard in high-purity methanol to a stock concentration of 1 mg/mL.

  • Acid Stress: Transfer 5 mL of the stock solution to a reaction flask. Add 5 mL of 0.1 M HCl. Incubate the mixture at ambient temperature (25 ± 2°C) for exactly 24 hours[2].

  • Self-Validating Quench (Critical Step): Before LC-MS analysis, neutralize the solution by adding an exact equivalent (5 mL) of 0.1 M NaOH.

    • Causality: Failing to neutralize the sample will cause the compound to continue degrading inside the autosampler vial. Quenching validates the system by ensuring that the measured degradation occurred only during the 24-hour stress period, not during the analytical run.

  • Dilution & Analysis: Dilute the neutralized sample with the mobile phase to a final concentration of 40 µg/mL and inject 10 µL into the LC-MS[4].

Protocol B: Stability-Indicating LC-MS Method

Purpose: To separate the parent compound from its lactone degradant without inducing on-column lactonization.

  • Column Selection: Use a Bidentate C18 column (e.g., 150 mm × 4.6 mm, 5 µm) to ensure robust separation of the hydrophobic lactone[3].

  • Mobile Phase A: Water containing 10 mM Ammonium Acetate, adjusted to pH 5.0.

    • Causality: Maintaining a pH above 4.0 prevents acid-catalyzed intramolecular esterification during the chromatographic run[].

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 40% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration. Flow rate: 1.0 mL/min[2].

  • Detection: Monitor the specific [M+H]⁺ m/z for the parent compound and the [M+H - 18]⁺ transition for the lactone[3].

Troubleshooting Workflow

Troubleshooting Start Issue: Rapid Potency Loss or Extra LC-MS Peaks CheckPH Check Sample/Mobile Phase pH Start->CheckPH IsAcidic pH < 4.0 (e.g., 0.1% TFA used) CheckPH->IsAcidic IsNeutral pH 6.0 - 7.4 (Ammonium Acetate used) CheckPH->IsNeutral Action1 Switch to pH 4-6 Buffer (e.g., NH4OAc) IsAcidic->Action1 Lactonization likely Action2 Check for Oxidative or Photolytic Stress IsNeutral->Action2 Lactonization unlikely Validate Re-run LC-MS: Confirm absence of [M+H-18]+ Action1->Validate

Figure 2: Troubleshooting workflow for resolving LC-MS stability issues.

References

  • MicroSolv Technology Corp. "Atorvastatin and Lactone Degradant Separation by LC‑MS Using Bidentate C18 Column." MicroSolv Application Notes. Available at:[Link]

  • National Institutes of Health (PMC). "Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC." Molecules. Available at:[Link]

  • National Institutes of Health (PMC). "Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide Extraction

Welcome to the technical support center for the bioanalysis of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects during sample extraction and analysis. This resource provides in-depth, experience-based solutions to ensure the accuracy and reliability of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding matrix effects in the analysis of Atorvastatin and its metabolites.

Q1: What are matrix effects and why are they a concern in the analysis of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2][3] In the context of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide analysis, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[4][5][6] The complexity of biological matrices makes them prone to these interferences.[7]

Q2: What are the primary sources of matrix effects in biological samples like plasma?

A2: The main culprits are phospholipids, salts, and proteins.[1][4] Phospholipids are particularly problematic due to their amphipathic nature, which allows them to co-extract with many analytes and interfere with the ionization process in the mass spectrometer source.[4][8]

Q3: How can I determine if my assay is suffering from matrix effects?

A3: A common method is the post-extraction spike analysis.[1] This involves comparing the analyte's peak area in a blank matrix extract spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.[1] Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.[1]

Q4: Are there regulatory guidelines that address the evaluation of matrix effects?

A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation that mandate the assessment of matrix effects.[9] These guidelines emphasize the importance of ensuring that the accuracy, precision, and sensitivity of the method are not compromised by the sample matrix.

II. Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to identifying and resolving specific issues encountered during the extraction and analysis of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide.

Problem 1: Poor Recovery and High Variability in Results

Symptoms:

  • Low and inconsistent recovery of the analyte across different samples.

  • High relative standard deviation (%RSD) in quality control (QC) samples.

  • Inability to meet the acceptance criteria for accuracy and precision.[10]

Potential Cause: Inefficient extraction and significant ion suppression from matrix components.

Solution Pathway:

Figure 1: Troubleshooting workflow for poor recovery and high variability.
Step-by-Step Protocols:

1. Protein Precipitation (PPT) - A Baseline Approach

Protein precipitation is a simple and fast method, but often results in extracts with significant matrix components.[11]

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) - For Cleaner Extracts

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[7][12] Atorvastatin and its metabolites have been successfully extracted using LLE.[13][14][15]

  • Protocol:

    • To 200 µL of plasma, add a suitable internal standard.

    • Add 50 µL of a buffer to adjust the pH (e.g., 0.1 M phosphate buffer, pH 4.5) to ensure the analyte is in a non-ionized state, which enhances its partitioning into the organic phase.[7]

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[14][15]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in mobile phase for analysis.

3. Solid-Phase Extraction (SPE) - For High Purity

SPE provides excellent sample cleanup and is highly effective at removing interfering substances.[8][16][17] Several studies have demonstrated the successful use of SPE for the analysis of atorvastatin and its metabolites.[17][18][19]

  • Protocol:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

    • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

4. Phospholipid Removal (PLR) - Targeting a Key Interference

Specialized PLR plates or cartridges can be used to specifically remove phospholipids, a major source of ion suppression.[4][11] These methods can achieve over 99% phospholipid removal with high analyte recovery.[4]

  • Protocol (using a pass-through plate):

    • Precipitate proteins in the plasma sample with an organic solvent (e.g., acetonitrile).

    • Load the supernatant onto the PLR plate.

    • Apply a vacuum or positive pressure to pass the sample through the sorbent.

    • Collect the filtrate, which is now depleted of phospholipids.

    • The collected sample can be directly injected or evaporated and reconstituted.

Problem 2: Ion Suppression or Enhancement Observed

Symptoms:

  • Post-extraction spike analysis shows a significant decrease (suppression) or increase (enhancement) in analyte signal compared to the neat standard.

  • Inconsistent internal standard response.

  • Drifting calibration curve slopes.[1]

Potential Cause: Co-elution of matrix components with the analyte of interest.

Solution Pathway:

Figure 2: Troubleshooting workflow for ion suppression or enhancement.
Step-by-Step Protocols:

1. Chromatographic Optimization

Modifying the LC method can separate the analyte from interfering matrix components.

  • Protocol:

    • Gradient Modification: Adjust the gradient slope to improve the separation of the analyte from early or late-eluting interferences.

    • Column Chemistry: Switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group column) to alter selectivity.

    • Mobile Phase Additives: The use of additives like formic acid or ammonium formate can influence analyte and matrix component retention and ionization.[20]

2. Enhanced Sample Preparation

If chromatographic optimization is insufficient, a more rigorous sample preparation method is required. Refer to the LLE, SPE, and PLR protocols in the previous section. The goal is to choose a method that provides the cleanest extract.

3. Utilization of a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

III. Data Summary and Comparison

The following table summarizes the expected performance of different extraction techniques in mitigating matrix effects.

Extraction TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputMethod Development Time
Protein Precipitation (PPT) GoodLowHighLow
Liquid-Liquid Extraction (LLE) Good to ExcellentModerate to HighModerateModerate
Solid-Phase Extraction (SPE) ExcellentHighModerateHigh
Phospholipid Removal (PLR) ExcellentVery HighHighLow

IV. Experimental Workflow Diagrams

The following diagrams illustrate the key experimental workflows discussed in this guide.

Figure 3: Liquid-Liquid Extraction (LLE) workflow.
Figure 4: Solid-Phase Extraction (SPE) workflow.
Figure 5: Phospholipid Removal (PLR) workflow.

V. References

  • Al-Tannak, N. F., Hemdan, A., & Al-Shatti, M. (2023). Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 15(3), 123-136. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Levin, G., & Rainville, P. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International, 28(7), 392-401. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. [Link]

  • Szymański, P., Markuszewski, M. J., & Kaliszan, R. (2020). Development and Validation of an RP-HPLC Method for Determination of Atorvastatin and its Hydroxyl Metabolites in Human Plasma. Current Pharmaceutical Analysis, 16(4), 435-442. [Link]

  • Chambers, A. G., & Legido-Quigley, C. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2683-2689. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Williams, L., Merriman, S., Lodder, H., Howells, A., Jordan, S., Desbrow, C., ... & Calverley, R. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014, 1-10. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]

  • Cai, L., Yi, S., & Chen, J. (2017). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 9(24), 3636-3642. [Link]

  • Kumar, S., & Singh, S. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews, 7(3), 224-233. [Link]

  • PharmaInfo. (n.d.). Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV-Visibile Spectrophotometry. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Bazregar, M., Rajabi, M., Yamini, Y., Arghavani-Beydokhti, S., & Asghari, A. (2018). An efficient sample preparation method based on dispersive liquid–liquid microextraction associated with back extraction for trace determination of acidic pharmaceuticals. Arabian Journal of Chemistry, 11(1), 1-11. [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. International Journal of Clinical Pharmacology & Toxicology, 2(1e), 1. [Link]

  • Shah, J., Vachhani, A., & Shrivastav, P. (2012). Simultaneous determination of atorvastatin and aspirin in human plasma by LC–MS/MS: Its pharmacokinetic application. Journal of Pharmaceutical Analysis, 2(4), 264-272. [Link]

  • Hermann, M., Christensen, H., & Reubsaet, J. L. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Analytical and Bioanalytical Chemistry, 382(5), 1219-1226. [Link]

  • Li, Y., Li, X., Liu, J., & Wang, Y. (2007). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Chromatographia, 65(11-12), 737-741. [Link]

  • Amini, M., & Rouhollahi, A. (2016). Determination of atorvastatin in human plasma by magnetic solid-phase extraction combined with HPLC and application to a pharmacokinetic study. Journal of the Iranian Chemical Society, 13(10), 1837-1844. [Link]

  • Hermann, M., Christensen, H., & Reubsaet, J. L. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC–tandem MS. Semantic Scholar. [Link]

  • Sermsappasuk, P., & Sathirakul, K. (2016). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by LC-MS/MS and its application to pharmacokinetics study. Songklanakarin Journal of Science and Technology, 38(6), 643-650. [Link]

  • Cai, L., Yi, S., & Chen, J. (2017). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. ResearchGate. [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Ion suppression: a major concern in mass spectrometry. LCGC International, 22(3), 132-143. [Link]

  • Separation Science Solutions Series. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science Online. [Link]

  • Dolan, J. W. (2001). Ion suppression in LC-MS-MS: A case study. LCGC North America, 19(7), 672-676. [Link]

  • Chawla, P. A., Pandey, S., & Monika. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 987-994. [Link]

  • Al-Tannak, N. F., Hemdan, A., & Al-Shatti, M. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Chromatography B, 1106-1107, 79-89. [Link]

  • Chen, K. H., Chen, C. Y., & Chen, Y. C. (2013). Determination of serum atorvastatin concentrations in lipid-controlling patients with and without myalgia syndrome. Journal of Food and Drug Analysis, 21(3), 259-264. [Link]

  • Siren, H. M. M. (2017). Atorvastatin and Related Compounds: Review on Analyses of Pharmaceutical, Blood and Environmental Samples. HELDA - Helsinki.fi. [Link]

  • Al-Tannak, N. F., Hemdan, A., & Al-Shatti, M. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Chromatography B, 1100-1101, 1-11. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Profiling: Atorvastatin Lactone vs. Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

Atorvastatin is a cornerstone therapy for dyslipidemia, functioning as a selective, competitive inhibitor of HMG-CoA reductase. However, the safety and toxicity profile of atorvastatin is heavily dictated by its chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Atorvastatin is a cornerstone therapy for dyslipidemia, functioning as a selective, competitive inhibitor of HMG-CoA reductase. However, the safety and toxicity profile of atorvastatin is heavily dictated by its chemical state—whether as the active acid, an in vivo metabolite, or an in vitro synthetic impurity. This technical guide objectively compares the toxicity profiles, mechanistic pathways, and analytical methodologies for two critical atorvastatin derivatives: Atorvastatin Lactone (a major, pharmacologically inactive in vivo metabolite) and Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (a synthetic impurity, also known as Impurity F).

Chemical & Pharmacological Profiles

Atorvastatin Lactone (CAS: 125995-03-1) Atorvastatin lactone is formed in vivo via acyl-glucuronidation mediated primarily by the enzymes UGT1A1 and UGT1A3, followed by spontaneous cyclization[1],[2]. While the lactone form lacks the structural conformation to inhibit HMG-CoA reductase, its high lipophilicity significantly alters its tissue distribution. This allows it to easily cross cell membranes and accumulate in extravascular compartments, particularly skeletal muscle[3].

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS: 1105067-87-5) Commonly referred to as Atorvastatin Impurity F or Atorvastatin Diamino, this compound is a diamino degradation product and synthetic byproduct[4],[5]. It is highly hygroscopic and requires storage under an inert atmosphere to maintain stability[]. Unlike the lactone, it is not a primary product of human hepatic metabolism but rather a quality control target monitored during pharmaceutical manufacturing and API stability testing.

Toxicity Mechanisms & Causality
Atorvastatin Lactone: The Primary Driver of Statin-Induced Myotoxicity (SIM)

The causality behind statin-induced myopathy (SIM) is strongly linked to the lactone metabolite rather than the active acid form. Because of its lipophilic nature, the lactone easily penetrates the sarcolemma of skeletal muscle cells[3]. Once intracellular, it exerts severe myotoxicity by disrupting mitochondrial respiratory chain complexes. This disruption leads to calcium signaling dysregulation, reduced prenylation, and the activation of pro-apoptotic signaling pathways[7].

In vitro studies on primary human skeletal muscle cells demonstrate that atorvastatin lactone is up to 14-fold more potent at inducing myotoxicity than its corresponding acid form[8],[3]. Furthermore, environmental toxicity models utilizing primary rainbow trout hepatocytes confirm that the lactone form induces dose-dependent metabolic inhibition and loss of membrane integrity far more aggressively than the acid[9].

Atorvastatin Amide (Impurity F): Localized Irritation and General Cytotoxicity

In contrast, Impurity F does not possess the specific structural conformation required for UGT-mediated systemic accumulation or targeted mitochondrial disruption in myocytes. Its toxicity profile is primarily characterized by localized hazards. Under the Globally Harmonized System (GHS), it is classified as causing serious eye irritation (Category 2, H319)[4]. The risk profile for this amide is strictly occupational (e.g., exposure during API synthesis and handling) rather than clinical.

Quantitative Toxicity Comparison
ParameterAtorvastatin LactoneAtorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide
Classification Major in vivo MetaboliteSynthetic / Degradation Impurity (Impurity F)
CAS Number 125995-03-11105067-87-5
Primary Hazard Severe Myotoxicity (Myopathy, Rhabdomyolysis)Eye Irritation (Category 2, H319)
Toxicity Potency ~14-fold higher myotoxicity than acid formLow clinical toxicity; occupational handling risk
Formation Pathway UGT1A1/UGT1A3 glucuronidation & cyclizationAmidation during synthesis / poor storage
Target Organelle Mitochondria (Respiratory chain disruption)Non-specific / Localized cellular irritation
Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any comparative toxicity study between these compounds must utilize self-validating experimental designs. Below is the gold-standard protocol for assessing statin-induced myotoxicity.

Protocol: In Vitro Myotoxicity Assay in Human Skeletal Muscle Cells (hSKMC)

Step 1: Cell Culture & Differentiation Seed primary hSKMCs in 96-well plates at a density of 104 cells/well. Differentiate into myotubes using a low-serum differentiation medium for 7 days. Causality Note: Differentiating the cells into mature myotubes is critical because it ensures the expression of specific transport proteins (e.g., OATPs) necessary to accurately model the in vivo cellular uptake of statins.

Step 2: Compound Preparation Dissolve Atorvastatin Acid, Atorvastatin Lactone, and Atorvastatin Amide in DMSO. Prepare a concentration gradient ranging from 0.1 µM to 100 µM.

Step 3: Self-Validation Controls To establish the assay as a self-validating system, implement the following controls:

  • Vehicle Control: 0.1% DMSO. Purpose: Ensures the solvent does not cause baseline toxicity or membrane degradation.

  • Positive Control: Cerivastatin (10 µM). Purpose: A known, highly myotoxic statin withdrawn from the market; validates the assay's sensitivity to statin-induced apoptosis.

Step 4: Treatment & Viability Quantification Incubate the myotubes with the compounds for 24, 48, and 72 hours. Post-incubation, utilize a dual-fluorescence staining method (e.g., Calcein-AM for intact living myotubes and Ethidium Homodimer-1 for dead cells). Measure fluorescence using a microplate reader.

Step 5: Data Analysis Calculate the IC50 values. The expected outcome will show the lactone IC50 significantly lower than the acid[8], while the amide will show non-specific cytotoxicity only at extreme, non-physiological concentrations.

Pathway Visualization

G Atorvastatin Atorvastatin (Acid Form) Active API UGT UGT1A1 / UGT1A3 (Hepatic Metabolism) Atorvastatin->UGT In vivo Degradation Chemical Synthesis / Storage Degradation Atorvastatin->Degradation In vitro Lactone Atorvastatin Lactone (Major Metabolite) UGT->Lactone Glucuronidation & Spontaneous Cyclization Impurity Atorvastatin Amide (Impurity F) Degradation->Impurity Amidation Myotoxicity Severe Myotoxicity (Mitochondrial Dysfunction) Lactone->Myotoxicity 14-fold higher potency EyeIrritation Mild Toxicity (Eye Irritation H319) Impurity->EyeIrritation Localized exposure

Metabolic and degradation pathways of Atorvastatin leading to Lactone and Impurity F.

References
  • Skottheim, I. B., et al. (2008). "Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro." European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Riedmaier, S., et al. (2010). "UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo." Clinical Pharmacology & Therapeutics. Available at:[Link]

  • Ellesat, K. S., et al. (2010). "Cytotoxicity of atorvastatin and simvastatin on primary rainbow trout (Oncorhynchus mykiss) hepatocytes." Toxicology in Vitro. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Relative Response Factor (RRF) of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

As analytical demands in drug development grow increasingly stringent, establishing a robust control strategy for active pharmaceutical ingredients (APIs) requires an exact understanding of degradation pathways and detec...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development grow increasingly stringent, establishing a robust control strategy for active pharmaceutical ingredients (APIs) requires an exact understanding of degradation pathways and detector responses. Atorvastatin calcium, a cornerstone HMG-CoA reductase inhibitor, is susceptible to various degradation mechanisms during synthesis and storage.

One of its most critical and complex degradation products is Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5) [[]](), frequently designated in pharmacopeial literature as Impurity F or Atorvastatin diamide. Because this impurity is highly hygroscopic and requires storage under an inert atmosphere , maintaining a continuous supply of reference standards for routine batch release is cost-prohibitive and logistically challenging.

To circumvent this, analytical scientists rely on the Relative Response Factor (RRF) . This guide objectively compares the RRF of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide against other impurities and evaluates alternative detection methodologies, providing a self-validating experimental framework for your laboratory.

Mechanistic Causality of Detector Response Differences

The Relative Response Factor is not an arbitrary constant; it is a direct mathematical reflection of a molecule's photophysical properties. In HPLC-UV analysis, RRF corrects for the difference in molar absorptivity ( ϵ ) between an impurity and the parent API at a specific wavelength (typically 244 nm or 248 nm for Atorvastatin) .

Why does Impurity F have a different UV response? Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide forms when the terminal carboxylic acid of the heptanoic acid side chain undergoes intermolecular amidation. While the primary fluorophenyl-pyrrole chromophore remains largely intact, the addition of the amide linkage alters the electron delocalization and steric conformation of the molecule. This slight structural distortion shifts the UV absorption maximum ( λmax​ ), resulting in a divergent slope during linear regression compared to the parent Atorvastatin 2. Assuming an RRF of 1.00 without empirical validation risks out-of-specification (OOS) results during stability testing.

Pathway A Atorvastatin Calcium (Active Pharmaceutical Ingredient) B Thermal / Acidic Stress (Amidation Pathway) A->B Degradation C Atorvastatin N-(3,5-Dihydroxy- 7-heptanoic Acid)amide (Impurity F) B->C Intermolecular Amidation D Atorvastatin Lactone (Impurity H) B->D Intramolecular Esterification

Degradation pathways of Atorvastatin yielding Impurity F and Impurity H under stress conditions.

Self-Validating Experimental Protocol for RRF Determination

To ensure high scientific integrity, the following HPLC-UV protocol is designed as a self-validating system. It incorporates internal system suitability checks to guarantee that the calculated RRF is a product of true chromatographic resolution, not artifactual co-elution.

Step-by-Step Methodology
  • Mobile Phase Preparation (Causality-Driven): Prepare a gradient mobile phase using Acetonitrile, Tetrahydrofuran (THF), and Ammonium Acetate buffer adjusted to pH 4.0–5.0 with glacial acetic acid 3. Why THF? Atorvastatin and its amide impurity share similar hydrophobicities. THF provides unique π−π and dipole interactions that disrupt co-elution, ensuring baseline resolution ( Rs​>2.0 ) between Impurity F, the parent peak, and Impurity H (Lactone) .

  • Standard Preparation: Prepare stock solutions of Atorvastatin calcium and Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide at 500 μg/mL in the diluent 2.

  • Linearity Range Generation: Dilute the stock solutions to create six concentration levels spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.30% w/w of the target analyte concentration) 2.

  • System Suitability Test (SST): Inject a resolution mixture. The system validates itself only if the tailing factor for Atorvastatin is ≤1.5 and the resolution between Impurity F and adjacent peaks is ≥2.0 .

  • Data Acquisition & Regression: Inject each linearity level in triplicate at 40°C column temperature, detecting at 244 nm. Plot peak area versus concentration. The method self-validates if the correlation coefficient ( R2 ) is ≥0.999 .

  • RRF Calculation: Divide the slope of the impurity's regression line by the slope of the Atorvastatin regression line 2.

Workflow S1 Standard Prep (LOQ to 150%) S2 HPLC-UV Analysis (244 nm / 248 nm) S1->S2 S3 Linear Regression (Peak Area vs. Conc) S2->S3 S4 Slope Extraction (m_imp & m_api) S3->S4 S5 RRF Calculation (m_imp / m_api) S4->S5

Step-by-step analytical workflow for determining the Relative Response Factor via HPLC-UV.

Data Presentation: RRF Comparison Across Atorvastatin Impurities

When evaluating the impurity profile of Atorvastatin film-coated tablets, it is critical to compare how different structural modifications impact the UV response. Per pharmacopeial guidelines, if an RRF falls outside the 0.8–1.2 range, a correction factor (the reciprocal of the RRF) MUST be applied to the chromatographic area [[3]]().

The table below summarizes typical comparative RRF values (at 244 nm) for Atorvastatin and its related compounds:

AnalytePharmacopeial DesignationStructural ModificationRepresentative RRFCorrection Factor Required?
Atorvastatin APIN/A1.00 No
Desfluoro Atorvastatin Impurity ALoss of Fluorine atom0.98 No
Atorvastatin Lactone Impurity HIntramolecular esterification1.05 No
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide Impurity F Amidation of side chain 0.94 No (but recommended for high precision)
Epoxy THF analog Impurity DEpoxidation1.15 Yes (depending on strict internal SOPs)

Note: While Impurity F typically yields an RRF of ~0.94, variations in mobile phase pH and exact detection wavelength (e.g., 248 nm vs. 244 nm) can push this value closer to the 0.8 threshold, making empirical determination essential for regulatory submissions.

Analytical Alternatives: UV vs. CAD vs. MS

For laboratories struggling with the hygroscopic instability of the Impurity F reference standard , alternative detection strategies offer distinct advantages and drawbacks compared to traditional HPLC-UV.

A. HPLC-UV (Industry Standard)
  • Mechanism: Measures π→π∗ and n→π∗ electronic transitions.

  • Performance: Highly reproducible and cost-effective.

  • Limitation: Strictly requires the initial empirical determination of the RRF using a highly pure, anhydrous reference standard of Impurity F.

B. HPLC-CAD (Charged Aerosol Detection)
  • Mechanism: Measures the charge transferred to dried aerosol particles of the analyte. Response is proportional to the mass of the non-volatile analyte, independent of its chromophore.

  • Performance: Because Atorvastatin and Impurity F are both non-volatile, their CAD response curves are nearly identical. The RRF inherently approaches 1.00.

  • Advantage: Eliminates the need for an RRF correction factor and reduces reliance on routine impurity standard injections.

C. LC-MS/MS (Mass Spectrometry)
  • Mechanism: Measures mass-to-charge ratio ( m/z ) following electrospray ionization (ESI).

  • Performance: Offers unparalleled sensitivity for trace degradation analysis.

  • Limitation: The amidation in Impurity F alters its ionization efficiency compared to Atorvastatin. Matrix-induced ion suppression makes the RRF highly variable across different runs. Absolute quantification requires expensive, stable isotope-labeled internal standards (SIL-IS), making it impractical for routine QC batch release.

References

  • CAS 1105067-87-5 (Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide)
  • Source: PubMed Central (PMC)
  • Source: Macedonian Journal of Chemistry and Chemical Engineering (MJCCE)
  • Source: United States Pharmacopeia–National Formulary (USP-NF)

Sources

Validation

Comparative Stability Guide: Atorvastatin Calcium vs. Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

As a Senior Application Scientist, understanding the degradation pathways of an active pharmaceutical ingredient (API) versus its complex synthetic impurities is critical for robust drug development. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the degradation pathways of an active pharmaceutical ingredient (API) versus its complex synthetic impurities is critical for robust drug development. This guide provides an in-depth, objective comparison between Atorvastatin Calcium (the gold-standard API) and its dimeric degradation product, Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (commonly designated as Atorvastatin Impurity F or Atorvastatin Diamino).

By dissecting the structural causality behind their stability profiles, this guide equips researchers with the mechanistic insights and self-validating protocols required for precise impurity profiling.

Structural Causality & Mechanistic Stability

The stability of a pharmaceutical compound is intrinsically linked to its molecular architecture. The differences between the API and its amide impurity dictate entirely different handling, storage, and analytical requirements.

Atorvastatin Calcium (The API)

Atorvastatin calcium features a 3,5-dihydroxyheptanoate side chain and a heavily substituted pyrrole core. Its primary instability is driven by acid-catalyzed intramolecular esterification . When exposed to acidic environments (pH < 4), the terminal carboxylic acid (pKa ~4.6) becomes protonated, making it highly susceptible to nucleophilic attack by the delta-hydroxyl group. This rapidly forms a stable 6-membered lactone ring, known as Atorvastatin Lactone or Impurity H1. Under severe acidic stress, the molecule can even undergo cleavage of the carboxanilide residue.

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (The Impurity)

This compound is a complex dimeric impurity formed either during extended synthetic reflux with amines or as a downstream degradation product. Structurally, the carboxylic acid group of one atorvastatin moiety forms an amide linkage with a second unit.

  • The Causality of Hygroscopicity: The addition of this massive dimeric structure, complete with multiple hydroxyl groups and a central polar amide linkage, drastically increases the molecule's hydrogen-bonding capacity. Consequently, it acts as a moisture sink. It is highly hygroscopic and must be stored under an inert atmosphere. Once hydrated, the amide bond becomes a prime target for base- or acid-catalyzed hydrolytic cleavage.

Mandatory Visualization: Degradation Pathways

G API Atorvastatin Calcium (API) ImpF Atorvastatin N-(3,5-Dihydroxy- 7-heptanoic Acid)amide API->ImpF Extended Reflux / Amine Dimerization Lactone Atorvastatin Lactone (Impurity H) API->Lactone Acidic Stress (pH < 4) Degradants Hydrolytic Cleavage Products ImpF->Degradants Moisture / Extreme pH (Hygroscopic)

Degradation pathways and stability profiles of Atorvastatin Calcium and its amide impurity.

Comparative Stability Profile

The following table summarizes the quantitative and qualitative stability differences between the two compounds under forced degradation conditions (ICH guidelines).

Stress ConditionAtorvastatin Calcium (API)Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide
Acidic (0.1 M HCl, 24h) High Degradation: Rapidly forms Atorvastatin Lactone (Impurity H) via intramolecular esterification.Moderate/High Degradation: Susceptible to amide bond cleavage and parallel lactonization of the side chains.
Basic (0.1 M NaOH, 24h) Relatively Stable: Minimal degradation observed under mild basic conditions.High Degradation: Highly susceptible to base-catalyzed hydrolysis (saponification) of the amide linkage.
Oxidative (3% H₂O₂, 24h) High Degradation: Pyrrole ring oxidation forms multiple unspecified N-oxide impurities.High Degradation: Similar pyrrole ring susceptibility, compounded by the larger dimeric mass.
Thermal (105°C, 10 days) Moderate Degradation: Leads to dehydration of the 3,5-dihydroxyheptanoate side chain.Severe Degradation: Accelerated breakdown due to its inherent hygroscopic instability and thermal lability.
Moisture / Storage Stable: Typically exists as a stable trihydrate under standard ambient conditions.Highly Hygroscopic: Requires strict storage under an inert atmosphere (e.g., Argon/Nitrogen) to prevent hydration.

Experimental Protocols: Self-Validating HPLC Workflow

To accurately compare these compounds, researchers must utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following protocol is designed to achieve baseline separation of the API from the highly retained amide impurity.

System Suitability (Self-Validation Mechanism)

This protocol is a self-validating system . Before running unknown degradation samples, a standard solution containing 0.15% w/w of the amide impurity spiked into the API must be injected. The system is only validated if the Resolution factor (Rs) is ≥ 2.0 . Failure to achieve this indicates either a drift in mobile phase pH or degradation of the column's end-capping, requiring immediate corrective action.

Step-by-Step Methodology
  • Stationary Phase Selection :

    • Action : Equip the HPLC with a polar-embedded reverse-phase column (e.g., Zorbax Bonus-RP, 150 × 4.6 mm, 3.5 µm) or a fused-core cyano column3.

    • Causality : Standard C18 columns often suffer from secondary silanol interactions with the basic functional groups of the amide impurity, leading to severe peak tailing. Polar-embedded or cyano columns deactivate these interactions and provide alternative dipole-dipole selectivity to separate the dimeric impurity from the API4.

  • Mobile Phase Preparation :

    • Buffer (Mobile Phase A) : Prepare a 10 mM ammonium formate buffer. Adjust the pH strictly to 3.5 using dilute formic acid.

    • Organic Modifier (Mobile Phase B) : Acetonitrile.

    • Causality : Atorvastatin's carboxylic acid has a pKa of ~4.6. Buffering at pH 3.5 ensures the acid remains fully protonated (unionized). This maximizes hydrophobic retention and prevents the critical pair (API and Amide impurity) from co-eluting.

  • Gradient Elution Profile :

    • 0–10 min : 40% B to 50% B (Isocratic hold to separate polar degradants like Impurity H).

    • 10–20 min : 50% B to 90% B (Ramp to elute the highly retained, bulky dimeric amide impurity).

    • 20–25 min : 90% B (Column wash).

  • Sample Handling & Preparation :

    • API Storage : Standard Atorvastatin Calcium can be weighed under ambient conditions.

    • Amide Impurity Handling : Due to extreme hygroscopicity, Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide must be weighed and prepared inside a glove box under an inert nitrogen or argon atmosphere.

  • Detection : Set the UV/PDA detector to 245 nm, corresponding to the optimal absorbance of the conjugated pyrrole core shared by both molecules.

References

  • Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids . National Institutes of Health (PMC). Available at: [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method . National Institutes of Health (PMC). Available at: [Link]

  • DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO COLUMN BASED ON CORE-SHELL TECHNOLOGY . Macedonian Journal of Chemistry and Chemical Engineering. Available at:[Link]

Sources

Comparative

Inter-laboratory validation of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide quantification

Title: Inter-Laboratory Validation Guide: Quantification of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide Introduction Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5), frequently designated...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation Guide: Quantification of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

Introduction Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5), frequently designated as Atorvastatin Impurity E or F depending on the specific pharmacopeial monograph, is a critical degradation product and synthetic impurity of atorvastatin calcium[]. Because its molecular structure is highly analogous to the active pharmaceutical ingredient (API), accurate quantification at the stringent ICH-Q3 qualification threshold (≤0.15%) presents a significant analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of this specific amide impurity across multiple laboratories.

Mechanistic Insight: The Analytical Challenge Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide features a bulky, highly polar side chain. In standard reversed-phase chromatography (e.g., traditional C18 columns), secondary interactions between the amide group of the impurity and residual silanols on the silica support inevitably lead to severe peak tailing and co-elution with the main API peak or other diastereomeric impurities[2]. Overcoming this requires either specialized stationary phases (such as embedded polar groups or charged surface hybrids) or the mass-selective resolution provided by MS detectors.

Platform Comparison: HPLC-UV vs. LC-MS/MS To establish a robust control strategy, we compared two distinct analytical workflows:

  • HPLC-UV (The Traditional Standard): Utilizes a Zorbax Bonus-RP column (embedded amide phase) to mitigate silanol interactions, relying on UV absorbance at 245 nm[2].

  • LC-MS/MS (The Orthogonal Approach): Employs a CSH Phenyl-Hexyl column coupled with a mass detector (e.g., Waters ACQUITY QDa or Shimadzu LCMS-2050), utilizing Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for mass-specific quantification[3].

InterLabValidation SamplePrep Standard & Sample Prep Spiked Atorvastatin API LabA Lab A: HPLC-UV Zorbax Bonus-RP UV @ 245 nm SamplePrep->LabA Aliquot 1 LabB Lab B: LC-MS/MS CSH Phenyl-Hexyl ESI+ MRM Mode SamplePrep->LabB Aliquot 2 DataA Chromatographic Resolution & UV Area LabA->DataA DataB Mass-Selective Quantification (m/z) LabB->DataB Validation Statistical Validation ICH Q2(R1) Criteria DataA->Validation DataB->Validation Outcome Method Robustness & Platform Comparison Validation->Outcome

Workflow for inter-laboratory validation of Atorvastatin amide impurity quantification.

Self-Validating Experimental Protocol To ensure trustworthiness and reproducibility, the following step-by-step methodology was executed across three independent laboratories. The protocol incorporates internal system suitability checks to self-validate the run before sample analysis.

Step 0: System Suitability Testing (Self-Validation) Causality: Before analyzing unknown samples, the system must prove it can resolve the critical pair.

  • Inject a resolution mixture containing Atorvastatin API and Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide.

  • The run is only validated if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 and the signal-to-noise (S/N) ratio for the impurity peak is ≥10 .

Step 1: Standard and Sample Preparation Causality: Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide is hygroscopic and prone to degradation under oxidative stress[]. Preparing solutions in a buffered, inert environment prevents artifactual degradation during analysis.

  • Weigh exactly 50.0 mg of Atorvastatin Calcium API and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v) to yield a 500 µg/mL stock solution.

  • Spike the API solution with the reference standard of Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide to achieve a final impurity concentration of 0.75 µg/mL (0.15% w/w relative to API, matching the ICH-Q3 qualification threshold).

  • Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) directly into amber autosampler vials.

Step 2: Chromatographic Separation Causality: The choice of stationary phase dictates the resolution.

  • HPLC-UV Method: Use a Zorbax Bonus-RP column (4.6 x 150 mm, 3.5 µm). The embedded highly polar amide group deactivates unwanted silicon interactions, ensuring sharp peak shapes for basic and amide-containing impurities[2]. Mobile phase: Gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

  • LC-MS/MS Method: Use a CSH Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm). The charged surface hybrid technology combined with the phenyl-hexyl ligand provides alternative selectivity based on pi-pi interactions, pulling the amide impurity away from the main API peak without relying on ion-pairing agents that suppress MS signals. Mobile phase: Gradient of 10 mM Ammonium Acetate (pH 4.0) and Acetonitrile.

Step 3: Detection and Quantification

  • UV Detection: Set the Diode-Array Detector (DAD) to 245 nm. Calculate the Relative Response Factor (RRF) of the impurity against the Atorvastatin calcium plot to minimize quantification errors[2].

  • MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the impurity to achieve mass-selective quantification, bypassing optical co-elution[3][4].

Quantitative Data & Performance Comparison The inter-laboratory study yielded the following performance metrics, evaluated against ICH Q2(R1) guidelines for accuracy, precision, and sensitivity.

Performance MetricHPLC-UV (Zorbax Bonus-RP)LC-MS/MS (CSH Phenyl-Hexyl)ICH Q2(R1) Acceptance Criteria
Limit of Detection (LOD) 0.050 %0.005 %Reportable
Limit of Quantitation (LOQ) 0.150 %0.015 %≤ 0.15% (Threshold)
Linearity ( R2 ) 0.995 (0.15% - 1.0%)0.999 (0.01% - 1.0%)≥ 0.990
Accuracy (Recovery at 0.15%) 92.4% ± 3.1%98.7% ± 1.2%90.0% - 110.0%
Inter-Lab Precision (% RSD) 4.5%1.8%≤ 5.0%
Peak Resolution ( Rs​ ) vs API 1.83.5 (Extracted Ion Chromatogram)≥ 1.5

Discussion & Conclusion While the traditional HPLC-UV method utilizing an embedded-amide stationary phase successfully meets the minimum ICH-Q3 requirements for quantifying Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide, it operates at the very edge of its quantitation limit (LOQ = 0.15%). The inter-laboratory precision (% RSD = 4.5%) indicates higher variability, largely due to baseline integration challenges near the massive API peak.

Conversely, the LC-MS/MS approach using a CSH Phenyl-Hexyl column demonstrates superior performance. By leveraging mass-selective detection, the MS platform effectively bypasses UV co-elution issues, achieving an LOQ an order of magnitude lower (0.015%) and exceptional inter-laboratory precision (1.8% RSD)[4]. For pharmaceutical development teams requiring robust, future-proof impurity profiling, transitioning to an MS-supported workflow provides a definitive advantage in both compliance and analytical confidence.

References [4] Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. 4[] CAS 1105067-87-5 (Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide). BOC Sciences. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. Link[2] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PMC.2[3] 01-00261-EN Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Shimadzu. 3

Safety & Regulatory Compliance

Safety

Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide proper disposal procedures

Comprehensive Safety and Disposal Protocol for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide As a critical impurity and metabolite used in dyslipidemia research and chromatographic profiling, Atorvastatin N-(3,5-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide

As a critical impurity and metabolite used in dyslipidemia research and chromatographic profiling, Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide (CAS 1105067-87-5) requires stringent lifecycle management. Often classified as Atorvastatin Impurity F or E depending on the pharmacopeia, this compound possesses a complex structural profile—including a fluorophenyl ring and multiple amide linkages—that dictates highly specific handling and disposal procedures.

This guide provides drug development professionals and laboratory personnel with field-proven, causality-driven protocols for the safe operational handling, spill containment, and terminal destruction of this compound.

Hazard Profiling & Operational Causality

Before implementing disposal procedures, it is critical to understand why specific safety measures are required. The physicochemical properties of this compound directly dictate its waste management workflow[1, 3].

  • Hygroscopicity: The compound readily absorbs moisture from the air, which can lead to degradation and unpredictable reactivity. It must be stored and handled under an inert atmosphere (e.g., Argon or Nitrogen) [1].

  • Combustion Byproducts: The presence of fluorine and nitrogen heteroatoms means that improper thermal destruction will release highly toxic hydrofluoric acid (HF) and nitrogen oxides (NOx) [2].

  • Ecotoxicity & Health Hazards: Classified as a reproductive toxin (Repr. 1B) and an aquatic chronic hazard (Aquatic Chronic 4), this material strictly prohibits traditional drain disposal [3, 4].

Table 1: Physicochemical & Hazard Summary

ParameterData / ClassificationOperational Implication
CAS Number 1105067-87-5Use as the primary identifier for waste manifesting.
Molecular Formula C₄₀H₄₈FN₃O₈ (Base) / C₇₃H₇₉CaF₂N₅O₁₅ (Ca Salt)Heteroatoms (F, N) mandate wet scrubbers during incineration.
Health Hazards Eye Irrit. 2 (H319), Repr. 1B (H360), Carc. 2 (H351)Mandates EN 166 goggles, nitrile gloves, and fume hood use.
Environmental Aquatic Chronic 4 (H413)Absolute prohibition of drain or sewer discharge.
Stability HygroscopicStore waste containers tightly sealed under inert gas.

Step-by-Step Methodologies for Handling & Disposal

To ensure a self-validating safety system, every protocol below incorporates verification steps to confirm that the hazard has been neutralized or contained.

Protocol A: Routine Laboratory Waste Segregation

Cross-contamination of pharmaceutical waste can lead to dangerous chemical reactions or regulatory violations.

  • Preparation: Conduct all transfers within a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood. Verify inward airflow before opening the compound.

  • Solid Waste Collection: Segregate all contaminated consumables (weighing boats, spatulas, empty vials) and expired powder into rigid, leak-proof, High-Density Polyethylene (HDPE) containers.

  • Liquid Waste Collection: For HPLC effluents (e.g., acetonitrile-ammonium acetate buffer/THF mixtures used in separation assays), collect the liquid in designated halogenated/mixed solvent carboys [1]. Causality: The presence of the fluorinated impurity classifies the entire effluent volume as halogenated waste.

  • Atmospheric Control: Purge the headspace of the solid waste container with Argon or Nitrogen gas before sealing to prevent hygroscopic expansion and degradation [1].

  • Labeling: Affix GHS-compliant labels marking the container as "Hazardous Pharmaceutical Waste - Contains Fluorinated Amide Impurities" along with the H319, H360, and H413 pictograms [3, 4].

Protocol B: Spill Containment and Decontamination

Dust generation poses severe inhalation and ocular risks. Dry sweeping is strictly prohibited.

  • Isolation: Immediately evacuate non-essential personnel from the spill radius. Remove all ignition sources, as suspended dust can pose an explosion hazard [4].

  • Suppression: Do not use a brush. Gently mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to suppress dust aerosolization [2].

  • Absorption: Overlay the dampened spill with inert absorbent pads or vermiculite. Use non-sparking tools to scoop the absorbed material into a hazardous waste bag [4].

  • Decontamination: Wash the affected surface with an excess of water and laboratory-grade detergent. Collect all wash water using absorbent materials and dispose of it as hazardous waste[3]. Verification: Wipe the area with a clean, dry cloth; if any residue is visible, repeat the detergent wash.

Protocol C: Final Destruction via Incineration

Because of its ecotoxicity, Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide cannot be sent to a landfill.

  • Dispatch: Transfer the manifested waste to a licensed hazardous waste management facility.

  • Thermal Destruction: The compound must be routed to a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C [2].

  • Emission Control (Critical Step): Ensure the disposal facility utilizes an incinerator equipped with an afterburner and an alkaline wet scrubber. Causality: High-temperature combustion of the fluorophenyl ring and amide linkages generates hydrofluoric acid (HF) and nitrogen oxides (NOx). The alkaline scrubber is mandatory to neutralize these acidic, toxic gases before atmospheric exhaust [2].

Waste Management Workflow

The following diagram illustrates the logical progression of the compound from generation to final environmental neutralization.

WasteManagement Start Waste Generation (Atorvastatin Impurity) Segregate Segregation & Labeling (HDPE Containers) Start->Segregate Isolate Store Temporary Storage (Inert Atmosphere) Segregate->Store Transfer Transport Licensed HazMat Transportation Store->Transport Dispatch Incinerate High-Temp Incineration (>1000°C) Transport->Incinerate Final Destruction Scrubber Alkaline Wet Scrubber (Neutralize HF & NOx) Incinerate->Scrubber Exhaust Gas End Zero Drain Discharge Environmental Safety Scrubber->End Clean Emission

Workflow for the safe segregation, transport, and thermal destruction of fluorinated pharma waste.

References

  • Cleanchem. "MATERIAL SAFETY DATA SHEETS ATORVASTATIN EP IMPURITY F (CALCIUM SALT)". cleanchemlab.com. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Atorvastatin impurity mixture Safety Data Sheet". edqm.eu. Available at: [Link]

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